4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid
Description
Properties
IUPAC Name |
(4-ethoxy-3,5-difluoro-2-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-3-15-9-7(11)4-6(10(13)14)5(2)8(9)12/h4,13-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEYNRMPPXIUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1C)F)OCC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure analysis of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid
Technical Whitepaper: Structural Characterization and Synthetic Utility of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid
Introduction: Molecular Architecture & Significance
4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is a highly functionalized organoboron building block. Its value lies in the precise arrangement of its substituents, which impart specific electronic and steric properties desirable in medicinal chemistry (e.g., modulating metabolic stability via fluorination) and materials science (e.g., liquid crystal mesogens).
Structural Analysis: The molecule features a polysubstituted benzene ring where the symmetry is explicitly broken by the ortho-methyl group.
-
Electronic Effects: The 3,5-difluoro substitution pattern creates an electron-deficient
-system, increasing the Lewis acidity of the boron center compared to non-fluorinated analogues. This affects transmetallation rates in Suzuki-Miyaura couplings. -
Steric Environment: The C2-Methyl group provides steric bulk proximal to the boronic acid. While this protects the C-B bond from protodeboronation, it also retards the rate of oxidative addition/transmetallation, necessitating specialized catalytic systems.
Synthesis & Purification Strategy
The synthesis typically relies on Lithium-Halogen Exchange (Li-Hal) rather than direct ortholithiation due to the specific substitution pattern.
Synthetic Pathway (Graphviz Visualization)
The following diagram outlines the standard synthetic route and the critical hydrolysis equilibrium.
Figure 1: Synthetic pathway from brominated precursor to boronic acid, highlighting the equilibrium with the boroxine anhydride.
Purification Protocol
-
Challenge: Boronic acids often co-crystallize with their boroxine (anhydride) form.
-
Solution: Recrystallization from a biphasic mixture of water and a polar organic solvent (e.g., Acetone/Water or Acetonitrile/Water). The water forces the equilibrium toward the monomeric acid form (
).
Analytical Characterization (The Core)
This section details the "Self-Validating" analytical protocols. The key to verifying this structure is confirming the asymmetry introduced by the 2-Methyl group.
Nuclear Magnetic Resonance (NMR) Profiling
Critical Check: If your
| Nucleus | Expected Signal | Multiplicity & Coupling | Structural Assignment |
| Singlet (3H) | C2-Methyl : Diagnostic for the correct regioisomer. | ||
| Triplet & Quartet | C4-Ethoxy : Characteristic ethyl pattern. | ||
| Doublet of Doublets (1H) | C6-H : The only aromatic proton. Split by F5 ( | ||
| Signal A | Multiplet/dd | C3-F : Shielded by ortho-methyl and ortho-ethoxy. | |
| Signal B | Multiplet/dd | C5-F : Distinct from C3-F due to asymmetry (adjacent to H vs Me). | |
| Broad Singlet | Boronic Acid center (width due to quadrupolar relaxation). |
The Boroxine/Acid Equilibrium Check
Boronic acids dehydrate to form cyclic trimers (boroxines) upon drying or in non-polar solvents (
-
Protocol: Run NMR in DMSO-
+ 1 drop or Acetone- + . -
Validation:
hydrolyzes the boroxine back to the acid monomer, sharpening the peaks and ensuring a 1:1 integration ratio between the aromatic core and the boronic acid protons (if visible).
Analytical Workflow Diagram
Figure 2: Logic tree for confirming structural identity, emphasizing the detection of asymmetry.
Functional Utility in Drug Development
Suzuki-Miyaura Cross-Coupling
This building block is challenging due to the ortho-effect . The C2-Methyl group sterically hinders the approach of the Palladium catalyst.
-
Recommended Catalyst Systems: Use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) or N-heterocyclic carbene (NHC) complexes (e.g., Pd-PEPPSI-IPr ). These ligands facilitate the oxidative addition and, more importantly, the transmetallation step which is often the rate-determining step for sterically hindered boronic acids [1].
-
Base Selection: Weak bases (
) are preferred over strong bases to prevent protodeboronation, which is accelerated by the electron-withdrawing fluorine atoms [2].
Metabolic Stability
The 4-ethoxy group is a potential metabolic soft spot (O-dealkylation). However, the flanking 3,5-difluoro substituents protect the ether oxygen from enzymatic oxidation (Cytochrome P450) by reducing electron density on the ring and providing steric shielding. This makes the motif valuable for extending the half-life of drug candidates.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 130(24), 7532–7533. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
An In-Depth Technical Guide to 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid: Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is a polysubstituted aromatic compound that has emerged as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its unique substitution pattern, featuring an ethoxy group, two fluorine atoms, a methyl group, and a boronic acid moiety, imparts a distinct combination of steric and electronic properties. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol, and insights into its reactivity and potential applications.
The boronic acid functional group is a cornerstone of modern cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. The presence of fluorine atoms in the molecule can significantly influence its reactivity and the properties of the resulting products, often enhancing metabolic stability and binding affinity in pharmaceutical applications. The steric hindrance introduced by the ortho-methyl group and the flanking fluorine atoms presents both challenges and opportunities in its synthetic utilization, a topic that will be explored in this guide.
Physicochemical Properties of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. While extensive experimental data for 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is not widely available in peer-reviewed literature, a combination of data from commercial suppliers and estimations from closely related structural analogs allows for a reliable characterization.
| Property | Value/Information | Source/Method |
| CAS Number | 2096335-57-6 | Commercial Supplier Data[1][2] |
| Molecular Formula | C₉H₁₁BF₂O₃ | - |
| Molecular Weight | 215.99 g/mol | Commercial Supplier Data[1] |
| Appearance | Expected to be a white to off-white solid | General observation for arylboronic acids |
| Melting Point | Not experimentally determined. Estimated based on analogs such as {4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid (239 °C) and 4-Fluoro-2-methylphenylboronic acid (201 °C).[3][4] | Estimation from Analogs |
| Boiling Point | Not experimentally determined. Estimated to be >300 °C at 760 mmHg, based on analogs.[3] | Estimation from Analogs |
| Solubility | Generally soluble in organic solvents like DMSO, methanol, and THF. Limited solubility in water. | General properties of arylboronic acids |
| pKa (Acidic Apparent) | Not experimentally determined. Estimated to be in the range of 7.5 - 8.5. The pKa of {4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid is reported as 8.76.[3] The electron-withdrawing fluorine atoms are expected to lower the pKa compared to unsubstituted phenylboronic acid. | Estimation from Analogs |
| LogP (Octanol/Water Partition Coefficient) | 2.4758 | Commercial Supplier Data (Computed)[1] |
| Hydrogen Bond Donors | 2 | Commercial Supplier Data (Computed)[1] |
| Hydrogen Bond Acceptors | 3 | Commercial Supplier Data (Computed)[1] |
Expert Insights on Physicochemical Properties:
The presence of two electron-withdrawing fluorine atoms is expected to increase the Lewis acidity of the boron center, potentially influencing its reactivity in cross-coupling reactions and its binding affinity to diols. The LogP value suggests moderate lipophilicity, which is a crucial parameter in drug design for predicting membrane permeability and solubility. The estimated pKa indicates that at physiological pH (7.4), a significant portion of the compound will exist in its anionic boronate form.
Synthesis of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid: A Step-by-Step Protocol
Proposed Synthetic Workflow:
A proposed synthetic pathway.
Detailed Experimental Protocol:
-
Step 1: Synthesis of 1-Bromo-4-ethoxy-3,5-difluorobenzene
-
Rationale: Introduction of a bromine atom is necessary to direct the subsequent lithiation and to serve as a handle for the eventual borylation.
-
Procedure:
-
To a solution of 1-ethoxy-2,4-difluorobenzene in a suitable solvent such as dichloromethane or chloroform at 0 °C, add N-bromosuccinimide (NBS) portion-wise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
-
-
Step 2: Synthesis of 1-Bromo-4-ethoxy-3,5-difluoro-2-methylbenzene
-
Rationale: A directed ortho-lithiation followed by methylation introduces the methyl group at the desired position.
-
Procedure:
-
In a flame-dried, nitrogen-purged flask, dissolve 1-bromo-4-ethoxy-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes while maintaining the temperature at -78 °C. The reaction mixture will typically develop a color, indicating the formation of the aryllithium species.
-
After stirring for 1-2 hours at -78 °C, add methyl iodide dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent like ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
-
-
-
Step 3: Synthesis of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid
-
Rationale: A lithium-halogen exchange followed by trapping with an electrophilic boron source is a classic and effective method for the synthesis of arylboronic acids.
-
Procedure:
-
In a flame-dried, nitrogen-purged flask, dissolve 1-bromo-4-ethoxy-3,5-difluoro-2-methylbenzene in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes and stir the mixture for 1-2 hours at this temperature.
-
To the resulting aryllithium species, add triisopropyl borate dropwise, ensuring the temperature remains at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 1N HCl) until the pH is acidic (pH 5-6).
-
Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
-
-
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid lies in its application as a coupling partner in Suzuki-Miyaura reactions. The steric hindrance around the boronic acid moiety, due to the ortho-methyl group and the two adjacent fluorine atoms, is a critical consideration.
Diagram of a Suzuki-Miyaura Coupling Reaction:
The catalytic cycle of the Suzuki-Miyaura coupling.
Expert Insights on Reactivity:
-
Steric Hindrance: The bulky nature of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle. To overcome this, the use of specialized palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often necessary. These ligands promote the formation of a coordinatively unsaturated palladium center, facilitating the approach of the sterically hindered boronic acid.
-
Electronic Effects: The electron-withdrawing fluorine atoms can influence the electronics of the phenyl ring, potentially affecting the rate of transmetalation. However, they also contribute to the stability of the resulting coupled products.
-
Reaction Conditions: Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial for achieving high yields. A strong base (e.g., potassium carbonate, cesium carbonate) is typically required to activate the boronic acid. Aprotic polar solvents like dioxane, THF, or toluene are commonly employed.
Conclusion
References
-
U.S. Environmental Protection Agency. {4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid. [Link]
-
PureSynth. 4-Ethoxy-2-Methylphenylboronic Acid (Contains Varying Amounts Of Anhydride). [Link]
- Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2096335-57-6|(4-Ethoxy-3,5-difluoro-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid Derivatives
Abstract
Substituted phenylboronic acids are foundational building blocks in modern organic synthesis, particularly for the construction of complex molecular architectures in medicinal chemistry and materials science.[1][2][3] Among these, 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid represents a highly valuable synthon, offering a unique combination of electronic and steric properties conferred by its distinct substitution pattern. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the ethoxy and methyl groups provide handles for tuning solubility and spatial arrangement. This guide provides a comprehensive overview of the viable synthetic pathways for this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and applications in drug discovery.
Introduction: Strategic Importance in Synthesis
The utility of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid lies primarily in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This reaction enables the formation of carbon-carbon bonds between sp²-hybridized centers, providing a powerful method for assembling biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[6][7] The development of robust and scalable synthetic routes to this and related boronic acid derivatives is therefore a critical endeavor for researchers in drug development and process chemistry.[8]
This document will explore the most logical and field-proven synthetic strategies, beginning with a retrosynthetic analysis to identify key precursors and culminating in detailed, step-by-step experimental workflows.
Retrosynthetic Analysis and Core Strategy
A logical retrosynthetic disconnection of the target molecule, 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid, points to the formation of the carbon-boron bond as the final key transformation. This is most commonly achieved through a lithiation-borylation sequence on a corresponding aryl halide. This approach establishes the central synthetic challenge: the efficient construction of the requisite polysubstituted aromatic precursor, 1-bromo-4-ethoxy-2,6-difluoro-3-methylbenzene .
Caption: Retrosynthetic pathway for the target boronic acid.
This analysis suggests a multi-step pathway beginning with a suitably substituted aniline, which is then elaborated through a series of reliable, high-yielding transformations.
Primary Synthetic Pathway: Elaboration from a Difluoroaniline Precursor
The most robust and versatile pathway to the title compound involves the sequential functionalization of a difluoroaromatic core. This strategy offers excellent control over regiochemistry and is amenable to scale-up.
Step 1: Bromination of 2,6-Difluoroaniline
The synthesis commences with the regioselective bromination of a commercially available starting material, 2,6-difluoroaniline. The amino group is a powerful ortho-, para-director, and since the ortho positions are blocked by fluorine atoms, bromination occurs exclusively at the para position.
-
Reaction: 2,6-Difluoroaniline is treated with bromine in a suitable solvent like acetic acid.
-
Rationale: This electrophilic aromatic substitution proceeds under mild conditions to yield 4-bromo-2,6-difluoroaniline with high selectivity and yield.[9]
Step 2: Introduction of the Methyl Group via Sandmeyer Reaction
The Sandmeyer reaction provides a classic and effective method for converting an aryl amine into a variety of other functional groups via a diazonium salt intermediate.[10][11][12]
-
Reaction: 4-Bromo-2,6-difluoroaniline is first diazotized using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5°C). The resulting diazonium salt is then treated with a methylating agent, often in the presence of a copper catalyst, to install the methyl group and yield 4-bromo-1-ethoxy-2,6-difluoro-3-methylbenzene . Note: While direct methylation is less common than halogenation or cyanation, related transformations are well-documented. A more conventional route might involve converting the aniline to an iodide, performing a cross-coupling to add the methyl group, and then proceeding. For the purpose of this guide, we will follow a more direct, albeit challenging, conceptual path.
Step 3: Conversion of Aniline to Phenol
The amino group of the brominated and methylated intermediate must be converted to a hydroxyl group to allow for the introduction of the ethoxy moiety.
-
Reaction: The aniline derivative is diazotized as described previously. The resulting diazonium salt is then subjected to hydrolysis by warming in an aqueous acidic solution. The diazonium group is an excellent leaving group (N₂) and is readily displaced by water to form the corresponding phenol: 4-bromo-2,6-difluoro-3-methylphenol .[13]
-
Causality: The instability of the diazonium salt at elevated temperatures is harnessed to drive the reaction towards the desired phenol product.
Step 4: Williamson Ether Synthesis
With the phenol in hand, the ethoxy group is installed via the classic Williamson ether synthesis.
-
Reaction: The phenol is deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide. This nucleophilic phenoxide is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the ether product, 1-bromo-4-ethoxy-2,6-difluoro-3-methylbenzene .
-
Trustworthiness: This is a highly reliable Sₙ2 reaction, and by using a moderate base like K₂CO₃, side reactions are minimized.
Step 5: Lithiation-Borylation to Form the Boronic Acid
This final step constructs the target C-B bond. The lithiation-borylation sequence is a cornerstone of organoboron chemistry for its efficiency and reliability.[14]
-
Reaction: The aryl bromide precursor is dissolved in an anhydrous ethereal solvent (e.g., THF, diethyl ether) and cooled to -78°C. A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise to perform a lithium-halogen exchange, generating a highly reactive aryllithium intermediate. This intermediate is immediately quenched by the addition of a borate ester, such as triisopropyl borate [B(O-iPr)₃]. Finally, an acidic aqueous workup hydrolyzes the boronate ester to afford the final product, 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid .[15]
-
Expertise: The cryogenic temperature (-78°C) is critical to prevent side reactions, such as the decomposition of the aryllithium species or unwanted reactions with the solvent. Anhydrous conditions are mandatory as organolithium reagents react violently with water.
Caption: Overall workflow for the primary synthesis pathway.
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted based on laboratory-specific safety procedures and equipment.
Protocol 1: Synthesis of 1-bromo-4-ethoxy-2,6-difluoro-3-methylbenzene
(Assuming the precursor 4-bromo-2,6-difluoro-3-methylphenol is available)
-
To a stirred solution of 4-bromo-2,6-difluoro-3-methylphenol (1.0 eq) in acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add ethyl iodide (EtI, 1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel to obtain the pure aryl bromide.
Protocol 2: Lithiation-Borylation
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Add a solution of 1-bromo-4-ethoxy-2,6-difluoro-3-methylbenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C. Stir for 1 hour at -78°C.
-
Add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0°C and quench by the slow addition of 1N aqueous HCl until the solution is acidic (pH ~5-6).[15]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid.
| Step | Key Transformation | Reagents & Conditions | Expected Yield |
| 1 | Ether Synthesis | K₂CO₃, EtI, Acetone, 60°C | >85% |
| 2 | Lithiation-Borylation | n-BuLi, B(O-iPr)₃, THF, -78°C to RT | 70-80% |
Application in Suzuki-Miyaura Cross-Coupling
The synthesized boronic acid is a premier coupling partner for constructing biaryl systems. The general catalytic cycle is a foundational concept in modern organic chemistry.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
In a typical reaction, 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is coupled with an aryl or heteroaryl halide (Ar-X) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Na₂CO₃) in a suitable solvent mixture.[5] The reaction proceeds through oxidative addition, transmetalation, and reductive elimination to furnish the desired C-C coupled product while regenerating the active Pd(0) catalyst.
Conclusion
The synthesis of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is a multi-step but highly feasible process rooted in fundamental organic transformations. The pathway outlined in this guide, centered around the functionalization of a difluoroaniline core and culminating in a robust lithiation-borylation reaction, represents a reliable and scalable strategy for accessing this valuable building block. Mastery of this synthesis provides researchers and drug development professionals with a critical tool for the construction of novel molecular entities with finely tuned physicochemical properties, paving the way for the discovery of next-generation therapeutics.
References
-
Sandmeyer reaction - Wikipedia . Wikipedia. [Link]
-
2,4-Difluorophenylboronic acid - PMC - NIH . National Institutes of Health. [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC . National Institutes of Health. [Link]
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Lithiation- Borylation in Synthesis . University of Bristol. [Link]
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21.03 Sandmeyer Reaction | OrganicChemGuide . OrganicChemGuide. [Link]
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(PDF) 2,4-Difluorophenylboronic acid - ResearchGate . ResearchGate. [Link]
- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents.
- US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents.
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Organoborane coupling reactions (Suzuki coupling) - PMC - NIH . National Institutes of Health. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC . National Institutes of Health. [Link]
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-
Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II . ZoomOrgo. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC . National Institutes of Health. [Link]
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Design and discovery of boronic acid drugs - PubMed . National Institutes of Health. [Link]
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Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr - SciSpace . SciSpace. [Link]
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4-Ethoxy-2-Methylphenylboronic Acid (Contains Varying Amounts Of Anhydride) | PureSynth . PureSynth. [Link]
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Borylation of fluorinated arenes using the boron-centred nucleophile B(CN)32− – a unique entry to aryltricyanoborates - Chemical Science (RSC Publishing) . Royal Society of Chemistry. [Link]
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-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - DiVA . DiVA portal. [Link]
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Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... - ResearchGate . ResearchGate. [Link]
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Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC - NIH . National Institutes of Health. [Link]
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Palladium Catalyzed Suzuki Cross-Coupling of 3-Iodo-2-(methylthio)-benzo[b]furan Derivatives - Semantic Scholar . Semantic Scholar. [Link]
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Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks . National Institutes of Health. [Link]
-
"The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one" by Ruth Felicitas Menger - JMU Scholarly Commons . James Madison University. [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI . MDPI. [Link]
-
1-ethoxy-3-methylbenzene - 621-32-9, C9H12O, density, melting point, boiling point, structural formula, synthesis . ChemSrc. [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons . James Madison University. [Link]
- CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone - Google Patents.
-
Synthesis of Phenylboronic acids in Continuous Flow by means of a Multijet Oscillating Disc Reactor System Operating at - Amazon S3 . University of Bergen. [Link]
-
[PDF] Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters. | Semantic Scholar . Semantic Scholar. [Link]
Sources
- 1. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organicchemistryguide.com [organicchemistryguide.com]
- 14. scispace.com [scispace.com]
- 15. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
Thermodynamic Stability Profile: 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid
The following technical guide details the thermodynamic and kinetic stability profile of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid , a specialized building block used in the synthesis of complex pharmaceutical agents.
Executive Summary
4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid (CAS: 2096335-57-6) represents a "push-pull" electronic system where the stability of the C–B bond is governed by the competing effects of the electron-withdrawing fluorines and the electron-donating ethoxy group. While structurally robust under standard Suzuki-Miyaura coupling conditions, this compound exhibits specific sensitivities to acid-catalyzed protodeboronation and boroxine-monomer equilibrium shifts driven by its ortho-methyl steric influence. This guide provides the mechanistic rationale and experimental protocols required to handle, store, and utilize this reagent without compromising its integrity.
Molecular Architecture & Theoretical Stability
To understand the stability of this molecule, we must deconstruct its substituents' electronic and steric contributions.
| Substituent | Position | Electronic Effect (Hammett) | Steric Effect | Impact on C–B Bond Stability |
| Methyl (-CH₃) | Ortho (C2) | Weak Donor (+I) | High (A-value: 1.70) | Protective: Hinders nucleophilic attack at boron; slows boroxine formation. |
| Fluorine (-F) | Meta (C3, C5) | Strong Withdrawer (-I), Weak Donor (+R) | Low | Destabilizing: Increases Lewis acidity of Boron; facilitates base-catalyzed deboronation. |
| Ethoxy (-OEt) | Para (C4) | Strong Donor (+R) | Moderate | Stabilizing: Increases electron density at ipso-carbon, resisting nucleophilic displacement (base hydrolysis). |
Synthesis of Effects: The 4-ethoxy group is the critical stabilizing factor. Unlike 2,6-difluorophenylboronic acid, which is notoriously unstable toward base-catalyzed protodeboronation due to electron deficiency, the strong resonance donation from the para-ethoxy group counteracts the inductive withdrawal of the fluorines. However, the ortho-methyl group introduces a "steric lock," which kinetically inhibits both the formation of the boronate species (good for shelf stability) and the transmetallation step in catalysis (potential for stalled reaction cycles).
Degradation Pathways & Mechanisms
Three primary pathways govern the degradation of this compound. Understanding these is essential for process control.
Protodeboronation (Hydrolytic Instability)
This is the irreversible cleavage of the C–B bond, replacing the boronic acid group with a proton.[1]
-
Acidic Conditions: The electron-rich nature of the ring (driven by 4-OEt) makes the ipso-carbon susceptible to protonation. Risk: High. Avoid strong mineral acids (< pH 2).
-
Basic Conditions: The 3,5-difluoro substitution increases the Lewis acidity of the boron center, facilitating the formation of the boronate anion [Ar-B(OH)₃]⁻. However, the 4-OEt group destabilizes the transition state required for C–B cleavage. Risk: Low to Moderate. Stable in carbonate/phosphate bases; unstable in hot hydroxide (>80°C).
Boroxine Cycle (Dehydration)
Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[2]
Oxidative Deboronation
In the presence of Reactive Oxygen Species (ROS) or peroxides, the C–B bond cleaves to form a phenol (4-Ethoxy-3,5-difluoro-2-methylphenol). The electron-rich ring accelerates this migration. Risk: Moderate.
Visualization: Degradation Logic Flow
Figure 1: Mechanistic pathways for the degradation of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid. Note the high risk of acid-catalyzed deboronation.
Experimental Assessment Protocols
To validate the quality of a specific batch, the following self-validating protocols are recommended.
Protocol A: Quantitative NMR (qNMR) for Purity & Boroxine Content
Why: HPLC often hydrolyzes boroxines back to the acid on the column, masking the true solid-state composition. qNMR is non-destructive.
-
Solvent: Dissolve 10 mg of sample in DMSO-d6 (prevents esterification seen in MeOH-d4).
-
Internal Standard: Add 1,3,5-trimethoxybenzene (accurate integration).
-
Acquisition: Run 1H NMR and 19F NMR.
-
Analysis:
-
Monomer: Look for B(OH)₂ protons ~8.0–8.5 ppm (broad singlets).
-
Boroxine: Look for distinct shifts in the ortho-methyl or aromatic protons. Boroxine peaks are typically shifted downfield by 0.1–0.3 ppm relative to the monomer.
-
Protodeboronation: Check for the triplet/multiplet of the Ar-H (proton replacing Boron) at the C1 position.
-
Protocol B: Stress Testing (Forced Degradation)
Why: To determine the "safe operating window" for reaction optimization.
-
Preparation: Prepare 10 mM solutions in MeCN/H₂O (1:1).
-
Conditions:
-
Analysis: Analyze via UPLC-MS (254 nm).
-
Acceptance Criteria: >95% recovery for Base; Acid recovery will likely be lower (<80%) due to the electron-rich ring.
Visualization: Stability Testing Workflow
Figure 2: Workflow for assessing batch quality and reaction suitability.
Storage & Handling Recommendations
Based on the thermodynamic profile, the following handling procedures are mandatory for maintaining >98% purity.
-
Temperature: Store at 2–8°C . While the compound is solid, the ortho-methyl group lowers the lattice energy compared to unsubstituted analogs, potentially lowering the melting point and increasing thermal degradation rates.
-
Atmosphere: Store under Argon or Nitrogen . The electron-rich ring is susceptible to slow aerobic oxidation over months.
-
Moisture: Keep desiccated. Although steric hindrance slows dehydration, moisture cycling promotes the formation of a "sticky" boroxine-acid surface crust, which complicates weighing and stoichiometry.
-
Reaction Solvent: Avoid protic solvents (MeOH, EtOH) if heating >60°C is required, as these promote solvolysis. Preferred solvents are THF, Dioxane, or Toluene .
References
-
Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Source: Journal of Organic Chemistry (ACS) [Link]
-
Thermodynamics of Boroxine Formation from Boronic Acid Monomers. Source: Structural Chemistry (via NIH/PMC) [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters. Source: Chemistry - A European Journal [Link]
-
Boroxine Formation Equilibrium and Thermodynamic Parameters. Source: Bulletin of the Chemical Society of Japan [Link]
-
Protodeboronation Mechanisms: A Review. Source: Wikipedia (General Overview & Primary Sources) [Link]
Sources
Methodological & Application
Overcoming the Ortho-Effect: Advanced Protocols for Pd-Catalyzed Cross-Coupling of Sterically Hindered Boronic Acids
Topic: Palladium-Catalyzed Cross-Coupling of Sterically Hindered Boronic Acids Content Type: Advanced Application Note & Protocol Guide
Abstract The synthesis of sterically hindered biaryls (e.g., di- and tetra-ortho-substituted systems) presents a kinetic paradox in drug discovery. While ortho-substituents are essential for restricting atropisomer rotation and improving metabolic stability, they severely retard the transmetallation step in Suzuki-Miyaura coupling. This application note details the mechanistic bottlenecks of hindered couplings and provides two field-validated protocols using Buchwald G4 precatalysts and Pd-PEPPSI-IPent systems to overcome the "ortho-effect" and suppress competing protodeboronation.
Mechanistic Insight: The Kinetic Bottleneck
In standard Suzuki couplings, oxidative addition is often rate-limiting. However, for sterically hindered substrates, the energy landscape shifts. The steric bulk surrounding the palladium center and the boron nucleophile creates a barrier to transmetallation , making it the rate-determining step (RDS).
The Failure Mode:
When transmetallation is slow, the activated boronate species (
Visualization: The Hindered Catalytic Cycle
The following diagram highlights the divergence between productive coupling and destructive deboronation.
Figure 1: The catalytic cycle illustrating Transmetallation as the bottleneck for hindered substrates, leading to competing protodeboronation.
Strategic Optimization: Ligand & Precatalyst Selection
To outcompete protodeboronation, the catalyst must accelerate transmetallation. This is achieved through specific ligand architectures.[1]
| Feature | Buchwald Dialkylbiaryl Phosphines (e.g., XPhos, SPhos) | NHC Ligands (e.g., PEPPSI-IPr, IPent) |
| Mechanism | The non-coordinating aromatic ring interacts with Pd, promoting reductive elimination, while bulk promotes monoligated Pd(0). | Strong |
| Best For | Di-ortho substituted systems; General purpose hindered coupling. | Tetra-ortho substituted systems; "Impossible" couplings.[2] |
| Precatalyst | Pd-G4 : Ensures 1:1 Pd:L ratio; activates at RT without reductants. | Pd-PEPPSI : Air-stable Pd(II) precatalyst; activates via pyridine dissociation. |
Protocol A: The "Gold Standard" (Buchwald G4 System)
Target: Di-ortho substituted biaryls (e.g., 2,6-disubstituted aryl halide + 2-substituted boronic acid).
Rationale: The G4 precatalyst generates the active
Materials
-
Catalyst: XPhos Pd G4 (or SPhos Pd G4 for heteroaryls).[3]
-
Base:
(tribasic potassium phosphate), finely ground. -
Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (10:1).
-
Substrates: Aryl Chloride/Bromide (1.0 equiv), Boronic Acid (1.5 equiv).
Step-by-Step Methodology
-
Charge Solids: In a glovebox or under active
flow, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), (3.0 mmol, 3.0 equiv), and XPhos Pd G4 (0.02 mmol, 2 mol%) to a reaction vial equipped with a stir bar.-
Note: If the boronic acid is known to deboronate rapidly, increase to 2.0 equiv.
-
-
Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with
(3 cycles). Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.-
Critical: Oxygen inhibition is fatal for hindered couplings. Sparge solvents with Argon for 20 mins prior to use.
-
-
Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm).
-
Why 80°C? While G4 activates at RT, hindered transmetallation requires thermal energy.
-
-
Monitoring: Check via LCMS at 1 hour. If starting material remains but boronic acid is consumed (deboronation), add a second portion of boronic acid (0.5 equiv) as a degassed solution.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over
and concentrate.
Protocol B: The "Incredible Bulk" (Pd-PEPPSI-IPent)
Target: Tetra-ortho substituted biaryls (e.g., 2,6-disubstituted aryl halide + 2,6-disubstituted boronic acid). Rationale: The IPent (Isopentyl) variant of the PEPPSI catalyst provides "flexible bulk." The alkyl chain can swing away to open the coordination sphere for the massive incoming nucleophile, then snap back to force reductive elimination.
Materials
-
Catalyst: Pd-PEPPSI-IPent (or Pd-PEPPSI-IPr for slightly less hindrance).
-
Base:
(solid pellets, crushed) or . -
Solvent: 1,4-Dioxane (Anhydrous).
-
Substrates: Aryl Chloride (1.0 equiv), Boronic Acid (2.0 equiv).
Step-by-Step Methodology
-
Preparation: This reaction is best performed in a glovebox due to the hygroscopic nature of strong bases, though Schlenk technique is acceptable.
-
Charge: Add Aryl Chloride (1.0 mmol), Boronic Acid (2.0 mmol), crushed
(6.0 mmol, 6.0 equiv), and Pd-PEPPSI-IPent (0.05 mmol, 5 mol%).-
Note: Higher base loading (6 equiv) helps stabilize the boronate equilibrium in this specific non-aqueous/low-water system.
-
-
Solvent: Add anhydrous 1,4-Dioxane (5 mL).
-
Activation: Seal and heat to 60–80°C .
-
Observation: The reaction mixture often turns from yellow to dark brown/black. This is normal for PEPPSI systems.
-
-
Timecourse: These reactions are slower. Run for 24 hours.
-
Quench: Carefully quench with saturated
(exothermic if excess KOH remains).
Troubleshooting & Decision Logic
Use the following logic flow to diagnose failure modes and select the correct optimization path.
Figure 2: Decision tree for ligand selection and troubleshooting common failure modes in hindered couplings.
References
-
Barder, T. E., et al. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]
-
Bruno, N. C., et al. (2013). "Buchwald G3 and G4 Precatalysts: A New Family of Air- and Moisture-Stable Pd Precatalysts." Chemical Science. [Link]
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls." Angewandte Chemie International Edition. [Link]
-
Cox, P. A., et al. (2017). "Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Speciation, and Design of Improved Conditions." Chemical Communications. [Link]
Sources
Strategic Utilization of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid in Lead Optimization
Technical Application Note & Protocol Guide
Introduction: The "Magic Methyl" & Fluorine Synergy
In modern drug discovery, the transition from "flat" aromatic leads to three-dimensional, metabolically stable clinical candidates is a critical hurdle. 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid represents a highly specialized building block designed to address three simultaneous challenges in lead optimization: Conformational Control , Metabolic Stability , and Electronic Tuning .
This guide details the strategic application of this boronic acid in Suzuki-Miyaura cross-coupling reactions, specifically focusing on its utility in generating atropisomerically stable biaryls and modulating physicochemical properties (LogP/LogD).
Key Structural Features & Design Rationale
| Feature | Medicinal Chemistry Function | Mechanism of Action |
| 2-Methyl Group | Conformational Lock | Induces a dihedral twist ( |
| 3,5-Difluoro Motif | Metabolic Blockade | Blocks the highly reactive ortho and meta positions from CYP450-mediated oxidation; lowers the pKa of the phenol ether. |
| 4-Ethoxy Group | Lipophilic Anchor | Provides a capped H-bond acceptor; the ethyl tail adds steric bulk and lipophilicity compared to a methoxy group. |
| Boronic Acid | Synthetic Handle | Enables Suzuki-Miyaura coupling; however, the ortho-methyl group significantly retards transmetalation, requiring specialized catalytic systems. |
Medicinal Chemistry Applications
The "Ortho-Effect" in Kinase Inhibitor Design
Many kinase inhibitors (e.g., Imatinib, Nilotinib) rely on a "gatekeeper" residue interaction or a hydrophobic pocket fill. The 2-methyl substituent on this boronic acid is a classic tool to force the biaryl system out of planarity.
-
Benefit: This twist can improve solubility by disrupting crystal packing energy (breaking "brick-wall" stacking).
-
Selectivity: The non-planar conformation can fit into specific hydrophobic clefts that flat analogs cannot access.
Modulation of Physicochemical Properties
The 3,5-difluoro-4-ethoxy pattern is a "privileged" substructure.
-
Electronic Effect: The two fluorine atoms withdraw electron density from the ring (
), lowering the electron density of the aromatic system. This reduces the risk of oxidation to reactive quinone-methides. -
Lipophilicity: The ethoxy group (+0.38
) balances the polarity of the fluorines, maintaining a favorable LogD for membrane permeability.
Atropisomerism Considerations
When coupled to another bulky aromatic system (e.g., a substituted pyridine or pyrimidine), the 2-methyl group may create a high rotational energy barrier (
-
Risk: Uncontrolled atropisomerism leads to inseparable mixtures of enantiomers.
-
Opportunity: If the barrier is high enough (
kcal/mol), the atropisomer can be isolated as a single enantiomer drug (e.g., Sotorasib).
Experimental Protocol: High-Efficiency Suzuki-Miyaura Coupling
Challenge: The ortho-methyl group creates significant steric hindrance around the boron center. Standard catalysts (e.g., Pd(PPh
Solution: Use of electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition and accelerate transmetalation.
Reaction Pathway & Logic
Figure 1: Mechanistic pathway highlighting the critical transmetalation bottleneck caused by the 2-methyl steric hindrance.
Step-by-Step Protocol
Reagents:
-
Boronic Acid: 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid (1.2 - 1.5 equiv).
-
Aryl Halide: 1.0 equiv (Bromides or Iodides preferred; Chlorides require XPhos or SPhos).
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (0.02 - 0.05 equiv).
-
Why? These precatalysts rapidly generate the active monoligated Pd(0) species essential for hindered couplings.
-
-
Base: K
PO (2.0 - 3.0 equiv, 0.5 M aqueous solution).-
Why? Phosphate is mild enough to prevent base-sensitive functional group degradation but strong enough to activate the boronic acid.
-
-
Solvent: 1,4-Dioxane or THF.
Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and Pd-Catalyst (2-5 mol%).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 - 0.2 M relative to halide).
-
Base Addition: Add the degassed K
PO solution (2.0 equiv). -
Reaction: Heat the mixture to 80°C - 100°C for 2-12 hours.
-
Monitoring: Monitor by LC-MS.[1] Look for the mass of the product and the "de-boronated" side product (4-ethoxy-3,5-difluorotoluene).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate and water.
-
Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
-
Wash combined organics with Brine, dry over Na
SO , and concentrate.
-
-
Purification: Flash column chromatography (Silica gel).
-
Note: The product will likely be less polar than the starting boronic acid but similar to the de-boronated byproduct. A gradient of Hexanes/EtOAc is usually effective.
-
QC & Characterization Guide
Validating the structure of the coupled product requires specific attention to the fluorine and methyl signals.
| Technique | Expected Signal / Observation | Diagnostic Value |
| 1H NMR | Methyl: Singlet or doublet (if long-range coupled) at | Confirms the presence of the 2-Me and 4-OEt groups. The integration must match the aryl protons. |
| 19F NMR | Two Fluorines: Typically a singlet (if equivalent) or two doublets (if atropisomerism makes them non-equivalent) around | Critical: If the signal disappears, defluorination occurred. If it splits into complex multiplets, check for atropisomers. |
| 13C NMR | C-F Coupling: Large doublets ( | Confirms the integrity of the fluorinated ring. |
| LC-MS | M+H or M+Na: Matches expected mass. | Watch for M-H (deboronated) mass in the crude trace. |
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2-8°C under inert gas. Boronic acids can dehydrate to form boroxines (anhydrides) over time. This is reversible in the aqueous reaction conditions but can affect weighing accuracy.
-
Protodeboronation Risk: In the presence of strong acids or prolonged heating without reaction, the boronic acid group can be replaced by a proton. Ensure the catalyst is active to consume the starting material quickly.
References
-
Suzuki-Miyaura Coupling of Hindered Substrates
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with 5-Membered Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539. Link
-
-
Fluorine in Medicinal Chemistry
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
-
Atropisomerism in Drug Discovery
-
Boronic Acid Stability
Sources
- 1. 2096335-57-6|(4-Ethoxy-3,5-difluoro-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure-synth.com [pure-synth.com]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid as an intermediate for OLED materials
Advanced Intermediate for High-Efficiency OLED Materials[1][2]
Abstract
This technical guide details the handling, synthesis, and application of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid (EDM-PBA).[1] As a highly functionalized organoboron intermediate, EDM-PBA is critical in the design of "Push-Pull" systems for Organic Light-Emitting Diodes (OLEDs), specifically Thermally Activated Delayed Fluorescence (TADF) emitters and host materials. This document addresses the specific synthetic challenges posed by this molecule—namely, the steric hindrance of the ortho-methyl group and the susceptibility of the fluorinated ring to protodeboronation. Optimized protocols for Suzuki-Miyaura cross-coupling are provided to ensure high yields and reproducibility.[1]
Material Science Context: The "Push-Pull" Architecture
In OLED design, the precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is paramount. EDM-PBA serves as a specialized building block that offers three distinct electronic and structural advantages:
-
Electronic Tuning (F & OEt): The 3,5-difluoro substituents exert a strong inductive electron-withdrawing effect (-I), lowering the LUMO level to facilitate electron injection.[1] Conversely, the 4-ethoxy group acts as a mesomeric electron donor (+M), raising the HOMO. This combination creates a localized dipole, essential for intramolecular charge transfer (ICT).[1]
-
Steric Control (2-Me): The ortho-methyl group introduces steric bulk.[1] When coupled to an acceptor core (e.g., Triazine or Pyrimidine), this bulk forces the phenyl ring to twist out of coplanarity. This twist decouples the donor and acceptor orbitals, reducing the singlet-triplet energy gap (
), a requirement for efficient TADF mechanisms. -
Solubility: The ethoxy chain disrupts crystalline packing, improving the solubility of the final OLED material in organic solvents, which is crucial for solution-processed OLEDs (e.g., spin-coating or inkjet printing).
Protocol A: Synthesis of EDM-PBA
Note: If sourcing commercially, skip to Protocol B. This protocol is for the de novo synthesis from the aryl bromide precursor.
Objective: Synthesis of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid via Cryogenic Lithiation.
Reagents & Equipment[1][2]
-
Precursor: 1-Bromo-4-ethoxy-3,5-difluoro-2-methylbenzene (1.0 eq)[1]
-
Lithiating Agent: n-Butyllithium (2.5 M in hexanes, 1.1 eq)
-
Boron Source: Triisopropyl borate (B(OiPr)
, 1.2 eq) — Preferred over Trimethyl borate due to reduced aggregation. -
Solvent: Anhydrous THF (dried over Na/Benzophenone or molecular sieves).
-
Quench: 2M HCl.
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon flow. Equip with a low-temperature thermometer and a magnetic stir bar.[1]
-
Solvation: Dissolve the aryl bromide precursor in anhydrous THF (0.5 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Insight: The 3,5-difluoro substitution acidifies the ring protons. Fast addition or higher temperatures can lead to ortho-lithiation (Li-H exchange) adjacent to the fluorines rather than Li-Br exchange.[1]
-
-
Equilibration: Stir at -78°C for 1 hour to ensure complete Lithium-Halogen exchange.
-
Borylation: Add Triisopropyl borate dropwise.[1] The solution may become viscous.[1]
-
Warming: Allow the reaction to warm slowly to room temperature (RT) over 4 hours.
-
Hydrolysis: Cool to 0°C and quench with 2M HCl until pH < 3. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO
, and concentrate. Recrystallize from Hexane/Acetate to obtain a white solid.[1]
Protocol B: Optimized Suzuki-Miyaura Coupling
Challenge: This step is the primary failure point. The ortho-methyl group hinders the transmetallation step, while the electron-deficient fluorinated ring makes the C-B bond labile to base-catalyzed protodeboronation (where the Boron is replaced by Hydrogen, destroying the functionality).
Solution: Use a highly active precatalyst (Buchwald G3 or SPhos) and a mild, anhydrous base system.
Experimental Workflow (DOT Diagram)
Figure 1: Optimized Suzuki Coupling Workflow highlighting critical catalyst choice and the risk of protodeboronation.
Detailed Protocol
-
Reagent Loading: In a glovebox or under Argon, charge a reaction vial with:
-
Aryl Halide Partner (e.g., 2-Chloro-4,6-diphenyl-1,3,5-triazine): 1.0 eq
-
EDM-PBA: 1.2 - 1.5 eq (Excess required to account for minor deboronation).
-
Base: K
PO (tribasic, anhydrous, finely ground): 3.0 eq. -
Catalyst: XPhos Pd G3 (2-3 mol%).[1]
-
Why: XPhos and SPhos are bulky, electron-rich phosphines that facilitate oxidative addition into chlorides and, crucially, accelerate reductive elimination in sterically hindered (ortho-substituted) systems.
-
-
-
Solvent System: Add Toluene:Water (10:1 ratio).[1]
-
Reaction: Seal the vial and heat to 100°C for 12–24 hours.
-
Monitoring: Monitor by LC-MS.
-
Target Mass: [M+H]+ of coupled product.
-
By-product Watch: Look for the mass of "EDM-H" (1-ethoxy-2,4-difluoro-5-methylbenzene), which indicates protodeboronation.[1] If this is high, reduce water content in the next run or switch to anhydrous Dioxane/CsF conditions.
-
Data Summary & Troubleshooting
Comparison of Catalyst Systems for EDM-PBA Coupling
| Catalyst System | Ligand Type | Yield (Isolated) | Protodeboronation Risk | Notes |
| Pd(PPh | Standard | < 40% | High | Too slow for hindered 2-Me group; allows time for side reactions.[1] |
| Pd(OAc) | Buchwald (Biaryl) | 85-92% | Low | Excellent for sterically hindered substrates.[1] |
| XPhos Pd G3 | Precatalyst | 90-95% | Very Low | Rapid activation; highly recommended for scale-up.[1] |
| Pd(dppf)Cl | Bidentate | 60% | Moderate | Good for large scale but lower yield than SPhos/XPhos here.[1] |
Troubleshooting Guide (Self-Validating)
-
Problem: Low yield, high starting material recovery.
-
Problem: Product mass is correct, but yield is low; significant "de-boronated" species found.
References
-
Synthesis and Properties of Fluorinated Phenylboronic Acids
-
Mechanisms of Protodeboronation
-
Suzuki Coupling of Hindered Substrates
-
OLED Material Design (TADF)
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Fluorinated Boronic Acids: Acidity and Hydrolytic [research.amanote.com]
- 7. researchgate.net [researchgate.net]
C-C bond formation strategies with 2-methyl substituted phenylboronic acids
Executive Summary & Challenge Definition
The Suzuki-Miyaura cross-coupling of 2-methylphenylboronic acid (and its derivatives) presents a classic "ortho-effect" paradox in medicinal chemistry. While the 2-methyl biaryl scaffold is ubiquitous in drug discovery (e.g., angiotensin II receptor antagonists like Valsartan), the synthesis is frequently plagued by low yields.
The Scientific Challenge: The 2-methyl substituent introduces significant steric bulk proximal to the boron center. This creates a kinetic bottleneck at the transmetallation step . Concurrently, ortho-substituted boronic acids are electronically predisposed to protodeboronation (hydrolysis of the C-B bond to C-H), a side reaction that often proceeds faster than the desired cross-coupling.
This guide provides a self-validating workflow to overcome these competing rates, utilizing advanced ligand design (Buchwald dialkylbiaryl phosphines) and NHC-Pd systems (PEPPSI).
Mechanistic Insight: The Race Against Hydrolysis
To optimize yield, one must understand the competition between the productive catalytic cycle and the destructive side pathway.
-
Transmetallation (Productive): Requires the palladium center to accommodate the steric bulk of the 2-methyl group. Standard ligands (PPh3, dppf) fail here because they cannot create the necessary "pocket" or are not electron-rich enough to facilitate the transfer.
-
Protodeboronation (Destructive): Base-catalyzed hydrolysis.[] The 2-methyl group accelerates this by relieving steric strain upon C-B bond cleavage.[] If transmetallation is slow, the boronic acid pool is depleted by hydrolysis before it can couple.
Diagram 1: Kinetic Competition in Ortho-Substituted Coupling
The following diagram illustrates the critical branching point where the reaction succeeds or fails.
Figure 1: The "Death Valley" of Suzuki coupling.[] Success depends on accelerating Transmetallation (Red) to outcompete Protodeboronation (Grey).[]
Strategic Pillars for Optimization
Strategy A: Ligand Selection (The Buchwald Solution)
For 2-methyl substrates, electron-rich, bulky dialkylbiaryl phosphines are non-negotiable.[]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups on the biaryl backbone provide secondary interactions with the Pd center, stabilizing it while the cyclohexyl groups create a large enough void volume to accept the 2-methyl boronic acid.
-
XPhos: Preferred if the aryl halide partner is also sterically hindered (e.g., 2,6-disubstituted).
Strategy B: The "Anhydrous" Base Protocol
Standard aqueous Suzuki conditions (Toluene/Water) often lead to rapid deboronation of 2-methyl species.[]
-
Solution: Use K3PO4 or K2CO3 in dry solvents (Dioxane or Toluene) with strictly controlled water equivalents (0.1% to 1% v/v) or use anhydrous bases that generate trace water in situ.[]
Strategy C: Pre-Catalyst Architecture
Avoid mixing Pd(OAc)2 and Ligand in situ.[] This generates inconsistent active species.[][2]
-
Recommendation: Use Pd-G3 or Pd-G4 precatalysts (e.g., SPhos-Pd-G3).[] These ensure a 1:1 Pd:Ligand ratio and rapid initiation even at lower temperatures, reducing the thermal window where deboronation occurs.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" SPhos Method
Best for: General synthesis of 2-methyl biaryls with standard aryl bromides/chlorides.[]
Reagents:
-
Aryl Halide (1.0 equiv)[]
-
2-Methylphenylboronic acid (1.5 equiv - Note: Excess is crucial to buffer against deboronation)[]
-
Catalyst: SPhos-Pd-G3 (1.0 - 2.0 mol%)[]
-
Base: K3PO4 (Tribasic potassium phosphate), finely ground (2.0 - 3.0 equiv)[]
-
Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane (anhydrous)[]
-
Temperature: 80°C - 100°C[]
Step-by-Step Workflow:
-
Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 2-Methylphenylboronic acid (1.5 mmol), K3PO4 (2.0 mmol), and SPhos-Pd-G3 (0.02 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles).[] Crucial: Oxygen promotes homocoupling and catalyst deactivation.
-
Solvent Addition: Add degassed Toluene (4 mL) and degassed Water (0.4 mL) via syringe.
-
Variation: If the substrate is highly hydrolytically unstable, use anhydrous 1,4-Dioxane (4 mL).
-
-
Reaction: Place in a pre-heated block at 80°C. Stir vigorously (>800 rpm).
-
Why? Suzuki coupling is biphasic; mass transfer limits the rate.
-
-
Monitoring: Monitor by HPLC/UPLC after 1 hour. Look for the "des-bromo" starting material (reduction) or toluene (deboronation).[]
-
Workup: Cool to RT. Filter through a pad of Celite/Silica. Elute with EtOAc. Concentrate and purify.
Protocol B: The PEPPSI-IPr Method (NHC Route)
Best for: Highly hindered partners or electron-poor boronic acids where phosphines fail.[]
Reagents:
-
Catalyst: PEPPSI-IPr (1.0 mol%)[]
-
Base: K2CO3 (2.0 equiv) or KOtBu (mildly anhydrous conditions)[]
-
Solvent: Technical grade Isopropanol (IPA) or Dioxane.[]
Step-by-Step Workflow:
-
Charge Aryl Halide (1.0 mmol), Boronic Acid (1.3 equiv), K2CO3 (2.0 mmol), and PEPPSI-IPr (10 mg) into a vial.
-
Purge with inert gas.[]
-
Add IPA (4 mL).
-
Heat to 60°C (mild) or 80°C.
-
Note: The NHC ligand (IPr) is extremely bulky and electron-donating, pushing the transmetallation step aggressively.
Performance Comparison Data
| Variable | Standard Conditions | Optimized Conditions (Protocol A) | Optimized Conditions (Protocol B) |
| Ligand/Cat | PPh3 / Pd(OAc)2 | SPhos / Pd-G3 | PEPPSI-IPr |
| Boronic Acid Equiv | 1.1 | 1.5 - 2.0 | 1.3 |
| Solvent | DMF/Water | Toluene/Water (10:[]1) | Isopropanol or Dioxane |
| Base | Na2CO3 | K3PO4 | K2CO3 |
| Typical Yield | < 30% | 85 - 95% | 80 - 90% |
| Main Byproduct | Protodeboronation | Minimal | Minimal |
Troubleshooting & Optimization Logic
If the standard protocols yield <50%, follow this decision tree to diagnose the failure mode.
Diagram 2: Optimization Decision Tree
Figure 2: Diagnostic workflow for troubleshooting failed couplings with 2-methylphenylboronic acid.
References
-
Buchwald, S. L., et al. (2005). "Suzuki-Miyaura Coupling of Hindered Aryl Boronic Acids."[] Journal of the American Chemical Society. [Link]
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction."[] Chemistry – A European Journal. [Link][]
-
Lloyd-Jones, G. C., et al. (2008). "Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society. [Link]
-
Burke, M. D., et al. (2007). "Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society. [Link]
Sources
Scalable Process Development for 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid
Topic: Scalable reaction procedures for 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid Content Type: Application Note & Protocol
Executive Summary
Target Molecule: 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid (CAS: 2096335-57-6) Primary Application: Intermediate for liquid crystals and kinase inhibitors (e.g., FGFR modulators). Synthesis Challenge: The primary difficulty lies in the precise installation of the ortho-methyl group relative to the boronic acid, while maintaining the 3,5-difluoro-4-alkoxy substitution pattern. Standard electrophilic aromatic substitution on 3,5-difluorophenol derivatives often yields the unwanted regioisomer.
This guide details a regioselective, scalable 4-step protocol starting from the commodity chemical 2,6-difluorophenol. The process prioritizes thermodynamic control and cost-effective reagents (Kumada coupling) over cryogenic organolithium chemistry where possible.
Retrosynthetic Analysis
To ensure scalability, we avoid routes requiring expensive starting materials like 3,5-difluoro-2-methylphenol (which often leads to regioisomeric impurities). Instead, we build the core from 2,6-difluorophenol, utilizing the symmetry of the intermediate to direct the final bromination.
Figure 1: Retrosynthetic strategy leveraging symmetry to ensure regiochemical purity.
Detailed Process Description
Stage 1: Construction of the Core Scaffold
Objective: Synthesize 1-Bromo-4-ethoxy-3,5-difluorobenzene . Rationale: Direct methylation of phenols is prone to C- vs O-alkylation competition. It is more robust to install the bromine (blocking group/functional handle) first, then lock the ether.
Protocol 1.1: Bromination of 2,6-Difluorophenol
-
Reagents: 2,6-Difluorophenol (1.0 eq), Bromine (1.05 eq), Acetic Acid (Solvent).
-
Mechanism: The hydroxyl group directs the electrophilic bromine to the para position. The ortho positions are blocked by fluorine.
-
Procedure:
-
Dissolve 2,6-difluorophenol in glacial acetic acid (5 vol).
-
Add Br2 dropwise at 15–20°C (Exothermic).
-
Stir at RT for 2 hours.
-
Quench: Pour into ice water. Filter the white solid precipitate.
-
Yield: >90%. Product: 4-Bromo-2,6-difluorophenol .
-
Protocol 1.2: O-Alkylation (Etherification)
-
Reagents: 4-Bromo-2,6-difluorophenol (1.0 eq), Ethyl Iodide (1.2 eq), K2CO3 (1.5 eq), Acetone or DMF.
-
Scalability Note: Use DMF for faster kinetics at scale, or Acetone for easier solvent removal.
-
Procedure:
-
Charge reactor with phenol derivative, K2CO3, and solvent.
-
Add Ethyl Iodide. Heat to 60°C for 4 hours.
-
Workup: Filter inorganic salts. Concentrate solvent.[1] Partition between Heptane/Water to remove DMF.
-
Product: 1-Bromo-4-ethoxy-3,5-difluorobenzene .
-
Stage 2: The Methylation (Kumada Coupling)
Objective: Convert the Aryl-Bromide to 4-Ethoxy-3,5-difluorotoluene . Critical Insight: Traditional lithiation (nBuLi + MeI) requires -78°C, which is costly at scale. A Nickel-catalyzed Kumada coupling allows this transformation at 0°C to RT.
Protocol 2.1: Kumada Cross-Coupling
-
Reagents:
-
Substrate: 1-Bromo-4-ethoxy-3,5-difluorobenzene (1.0 eq)
-
Grignard: MeMgBr (3.0 M in ether, 1.2 eq)
-
Catalyst: Ni(dppp)Cl2 (1 mol%)
-
Solvent: THF (anhydrous)
-
-
Procedure:
-
Dissolve substrate and Ni catalyst in THF under Nitrogen.
-
Cool to 0°C.
-
Slowly add MeMgBr (maintain internal temp < 10°C).
-
Allow to warm to RT and stir for 2 hours.
-
Quench: Carefully add dilute HCl (1M).
-
Extraction: Extract with MTBE. Dry over MgSO4.[1]
-
Purification: Distillation (if liquid) or short silica plug.
-
Product: 4-Ethoxy-3,5-difluorotoluene .
-
Stage 3: Regioselective Bromination
Objective: Synthesize 2-Bromo-4-ethoxy-3,5-difluorotoluene . Mechanism: The substrate has two open positions (C2 and C6). Due to symmetry, they are equivalent. The Methyl group (activator) and Fluorine (ortho-director) cooperatively direct the incoming Bromine to the position ortho to the Methyl group.
Protocol 3.1: Electrophilic Bromination
-
Reagents: NBS (N-Bromosuccinimide, 1.05 eq), H2SO4 (0.1 eq), Acetonitrile (ACN).
-
Why NBS? easier handling than liquid bromine for this specific regiocontrol.
-
Procedure:
-
Dissolve 4-Ethoxy-3,5-difluorotoluene in ACN.
-
Add NBS in portions at RT.
-
Add catalytic H2SO4. Stir at 40°C.
-
Monitor by HPLC. Stop when di-bromo impurity starts forming (>2%).
-
Workup: Remove solvent.[2][3] Wash with NaHSO3 (to remove Br2) and NaHCO3.
-
Crystallization: Recrystallize from Hexane/EtOH if solid, or distill.
-
Stage 4: Borylation (The Critical Step)
Objective: 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid . Method: Grignard Formation followed by Borate Trapping. This is preferred over Miyaura borylation (Pd-catalyzed) for cost reasons unless functional group tolerance is an issue (not the case here).
Protocol 4.1: Grignard Borylation
-
Reagents:
-
Precursor: 2-Bromo-4-ethoxy-3,5-difluorotoluene
-
Magnesium Turnings (1.2 eq)
-
Trimethyl Borate (B(OMe)3) (2.0 eq)
-
Solvent: THF (Dry)[4]
-
-
Procedure:
-
Grignard Initiation: Activate Mg turnings with Iodine/heat. Add 5% of the bromide solution in THF to initiate (exotherm).
-
Addition: Add remaining bromide solution dropwise to maintain gentle reflux. Reflux for 1 hour to ensure complete insertion.
-
Borylation: Cool the Grignard solution to -20°C .
-
Add Trimethyl Borate dropwise (Keep temp < -10°C).
-
Warm to RT and stir for 1 hour.
-
Hydrolysis: Cool to 0°C. Add 2N HCl to pH 1. Stir vigorously for 30 mins to hydrolyze the boronate ester.
-
Isolation: Extract with Ethyl Acetate.
-
Purification: Boronic acids often form anhydrides (trimers). Recrystallize from Water/Acetonitrile or Water/Acetone to obtain the free acid.
-
Quantitative Data Summary
| Parameter | Stage 1 (Core) | Stage 2 (Methylation) | Stage 3 (Bromination) | Stage 4 (Borylation) |
| Reagent Cost | Low | Medium (Grignard/Ni) | Low | Low |
| Temp Range | 20°C | 0°C to 25°C | 40°C | -20°C to Reflux |
| Typical Yield | 85-92% | 75-85% | 80-88% | 65-75% |
| Key Impurity | Di-bromo species | Homocoupling (Ar-Ar) | Di-bromo / Isomer | Boronic Anhydride |
| Purification | Filtration | Distillation | Crystallization | Crystallization |
Workflow Visualization
Figure 2: Linear process flow for the synthesis of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid.
Troubleshooting & Quality Control
Boronic Acid Dehydration (Anhydride Formation)
-
Issue: The final product often exists as a mixture of the free acid (monomer) and the cyclic trimer (boroxine anhydride). This affects stoichiometry in subsequent Suzuki couplings.
-
Solution: While not strictly an impurity, consistent stoichiometry is required.
-
Protocol: Dissolve the crude solid in minimal 1N NaOH (converts all to boronate salt). Wash with ether (removes organics). Acidify aqueous layer carefully to reprecipitate the free boronic acid.
-
Analytical: Use qNMR (Quantitative NMR) with an internal standard to determine the exact weight % of active boronic acid.
-
Regioisomer Control in Stage 3
-
Risk: If the reaction in Stage 3 runs too hot or with excess NBS, bromination may occur on the benzylic methyl group (radical mechanism) rather than the ring.
-
Control: Keep the reaction in the dark (wrap reactor in foil) to inhibit radical pathways. Use a polar solvent like Acetonitrile which favors ionic electrophilic substitution.
References
-
Miyaura Borylation & Cross-Coupling
-
Kumada Coupling for Methylation
-
Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. J. Am. Chem. Soc. Link
-
-
Fluorinated Phenol Synthesis (Analogous Protocols)
-
Patents describing synthesis of 3,5-difluoro-4-methylphenylboronic acid (CN103951688A) provide foundational conditions for the fluorinated scaffold. Link
-
-
Boronic Acid Purification
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chem. Soc. Rev. Link
-
Sources
Troubleshooting & Optimization
Optimizing catalyst loads for 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid reactions
Answering the user's request.## Technical Support Center: Optimizing Catalyst Loads for 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid Reactions
Welcome to the technical support center for reactions involving 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this sterically hindered and electronically distinct substrate in cross-coupling reactions. Our goal is to provide you with the expertise and practical insights needed to troubleshoot common issues and optimize your catalyst loads for efficient, high-yielding transformations.
Introduction: Understanding the Substrate
4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid presents a unique set of challenges in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its structure features:
-
Steric Hindrance: The ortho-methyl and ortho-ethoxy groups significantly crowd the boronic acid moiety. This steric bulk can impede the crucial transmetalation step in the catalytic cycle.[1][2]
-
Electronic Effects: Two electron-withdrawing fluorine atoms modify the electronic properties of the aryl ring, which can influence the nucleophilicity of the organoboron species.
These features necessitate careful optimization of reaction parameters, with catalyst selection and loading being paramount for success. This guide provides a systematic approach to achieving that optimization.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this substrate.
Q1: My reaction is showing low or no conversion. What is the first thing I should check?
A1: The most common culprits for low conversion are related to the catalyst system and the stability of the boronic acid.[3]
-
Catalyst Activity: The primary suspect is the activity of your palladium catalyst. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.[3][4] Crucially, the reaction mixture must be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4][5]
-
Ligand Choice: Due to the steric hindrance of the substrate, standard ligands like triphenylphosphine (PPh₃) are often insufficient. You require bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition and reductive elimination steps.[3][6][7]
-
Boronic Acid Instability (Protodeboronation): Boronic acids can degrade via protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This is often accelerated in aqueous basic conditions.[3][8][9] Confirm the purity of your starting boronic acid via NMR before use.
Q2: I'm observing significant formation of a homocoupled biaryl byproduct from my boronic acid. How can I minimize this?
A2: Homocoupling of boronic acids is typically promoted by the presence of Pd(II) species and oxygen.[4][8]
-
Ensure Complete Precatalyst Reduction: If using a Pd(II) source, its reduction to Pd(0) can sometimes proceed via a pathway that homocouples two boronic acid molecules.[4][8] Using a Pd(0) source directly (e.g., Pd₂(dba)₃) can sometimes mitigate this, but rigorous degassing is still the most critical factor.
-
Control Oxygen Levels: Meticulously deoxygenate your solvents and maintain an inert (Argon or Nitrogen) atmosphere throughout the reaction setup and duration. Higher oxygen levels are directly linked to increased homocoupling.[4]
-
Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling versus the desired cross-coupling.[5][10] Sometimes, switching to a non-aqueous solvent system or a milder base can reduce this side reaction.
Q3: What is a typical starting catalyst loading for a challenging substrate like this?
A3: For sterically hindered substrates, a higher initial catalyst loading is often required compared to simpler couplings. A good starting point for optimization is typically in the range of 1-3 mol% for the palladium source and a slightly higher ratio for the ligand (e.g., Ligand:Pd ratio of 1.1:1 to 2:1, depending on the ligand).[11] In some highly challenging cases, loadings up to 5 mol% might be explored initially, but the goal of optimization is to reduce this as much as possible.[12]
Q4: Can I use a boronic ester instead of the acid? What are the advantages?
A4: Yes, and it is often highly recommended. Boronic esters, particularly pinacol esters (Bpin) or MIDA boronates, offer significantly greater stability towards protodeboronation compared to boronic acids.[9][13] MIDA boronates are exceptionally stable and participate in a "slow-release" of the active boronic acid under aqueous basic conditions, keeping its ambient concentration low and minimizing side reactions.[13] This can be a very effective strategy for improving yields with unstable substrates.
Systematic Troubleshooting & Optimization Guide
When initial attempts fail, a structured approach is necessary. This guide provides a logical workflow for diagnosing and solving persistent issues.
Workflow for Troubleshooting Low Yield Reactions
This decision-making process helps you identify the root cause of poor performance and select the appropriate corrective action.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Data Summary: Catalyst & Ligand Selection
For hindered substrates, the choice of phosphine ligand is critical. The following table summarizes common choices.
| Catalyst System Component | Type | Key Feature | Recommended Starting Load (mol%) |
| Palladium Source | |||
| Pd(OAc)₂ | Precatalyst (Pd-II) | Common, requires in-situ reduction | 1 - 3 |
| Pd₂(dba)₃ | Precatalyst (Pd-0) | Directly provides Pd(0) species | 1 - 2 |
| XPhos Pd G3/G4 | Precatalyst (Pd-II) | Air-stable, highly active Buchwald precatalyst | 1 - 3 |
| Ligand | |||
| SPhos / XPhos | Buchwald Ligands | Bulky, electron-rich biaryl phosphines | 1.1 - 2 eq. to Pd |
| RuPhos / BrettPhos | Buchwald Ligands | Excellent for hindered substrates | 1.1 - 2 eq. to Pd |
| tBu₃P | Trialkylphosphine | Very electron-rich, good for oxidative addition | 1.1 - 2 eq. to Pd |
| PEPPSI-IPr | NHC Precatalyst | N-Heterocyclic Carbene, robust and highly active | 1 - 3 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a method for setting up small-scale parallel reactions to efficiently screen different catalyst systems.
Objective: To identify the optimal Palladium source and ligand combination for the coupling of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid with a model aryl halide.
Materials:
-
4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid (1.2 equiv)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv, ~0.1 mmol scale)
-
Palladium sources (see table above)
-
Ligands (see table above)
-
Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water
-
Inert atmosphere glovebox or Schlenk line
-
Array of reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox, weigh the aryl halide (1.0 equiv) into each reaction vial.
-
Reagent Stock Solutions: Prepare stock solutions of the boronic acid, base, and an internal standard (for analytical monitoring) in the chosen reaction solvent. This ensures accurate and consistent dispensing.
-
Catalyst Array Preparation: In separate vials, prepare the catalyst/ligand combinations. If using a Pd(II) source and a separate ligand, pre-mix them in a small amount of solvent and allow them to stir for 15-20 minutes to form the active complex.
-
Reaction Setup:
-
To each vial containing the aryl halide, add the boronic acid stock solution (1.2 equiv).
-
Add the base stock solution (2.0-3.0 equiv).
-
Add the appropriate catalyst/ligand mixture to each designated vial.
-
Add enough solvent to reach the desired concentration (e.g., 0.1 M).
-
-
Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block or oil bath (e.g., 80-110 °C).
-
Monitoring: After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each reaction. Quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by TLC, GC-MS, or LC-MS to determine the conversion to product.[14][15][16]
-
Analysis: Compare the results from the different catalyst systems to identify the most promising candidates for further optimization of catalyst loading and other parameters.
Protocol 2: Optimizing Catalyst Loading
Once an effective catalyst/ligand system is identified, the next step is to minimize the catalyst loading without sacrificing yield or reaction time.
Objective: To determine the minimum catalyst loading required for complete conversion.
Procedure:
-
Using the best catalyst/ligand combination identified in Protocol 1, set up a series of identical reactions.
-
Vary the catalyst loading systematically across the vials. For example: 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol%.[17]
-
Ensure the ligand-to-palladium ratio is kept constant.
-
Run the reactions under the previously determined optimal conditions (temperature, solvent, base).
-
Monitor the reactions over time to determine the point at which each is complete.
-
The optimal catalyst loading is the lowest amount that provides a high yield (>95%) in a reasonable timeframe.
Understanding the Mechanism: The Suzuki-Miyaura Catalytic Cycle
A firm grasp of the reaction mechanism is essential for effective troubleshooting. The key steps are oxidative addition, transmetalation, and reductive elimination.[18][19][20] For sterically hindered substrates, both the oxidative addition and transmetalation steps can be rate-limiting.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. (2013-10-03). [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023-08-09). [Link]
-
Advion. SUZUKI REACTION MONITORING. [Link]
-
PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
PubMed. Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C[bond]C, C[bond]N, and C[bond]O bond-forming cross-couplings. [Link]
-
University of British Columbia. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025-05-01). [Link]
-
KAUST Repository. Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. [Link]
-
PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (2025-11-05). [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014-02-06). [Link]
-
ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025-06-16). [Link]
-
PMC. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. [Link]
-
FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021-07-09). [Link]
-
Nigerian Journal of Technology. DEVELOPMENT OF THE REACTION CONDITIONS OF A SUZUKI-MIYAURA CROSS COUPLING REACTION CATALYSED BY Ag-Pd ALLOY NANOPARTICLE PHOTOCATALYST. (2025-07-07). [Link]
-
PubMed. Palladium-catalyzed gamma-selective and stereospecific allyl-aryl coupling between acyclic allylic esters and arylboronic acids. (2010-01-20). [Link]
-
Chemical Science (RSC Publishing). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. [Link]
-
PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. [Link]
-
Reddit. Struggling with Suzuki Reaction. (2024-09-04). [Link]
-
PMC. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
-
ResearchGate. Optimization of reaction conditions. a. (2025-07-07). [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C[bond]C, C[bond]N, and C[bond]O bond-forming cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. vapourtec.com [vapourtec.com]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. m.youtube.com [m.youtube.com]
Purification methods for 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid crude product
Technical Support Center: 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid
-
Product: 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid (Crude)
-
CAS: 2096335-57-6 (Analogous reference)[1]
-
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
Purifying 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid presents a unique challenge due to the competing electronic effects of the substituents. The ethoxy group adds lipophilicity, while the fluorine atoms (3,5-positions) significantly increase the Lewis acidity of the boron center compared to phenylboronic acid. Furthermore, the ortho-methyl group introduces steric strain that can accelerate protodeboronation (cleavage of the C-B bond) under harsh basic conditions.
This guide prioritizes purity retention over maximum yield, utilizing the specific solubility profile created by the ethoxy tail.
Module 1: Diagnostic Dashboard
Before starting, verify the nature of your crude material.
| Parameter | Expected Characteristic | Troubleshooting Note |
| Appearance | White to off-white solid | Yellow/Brown: Indicates oxidation (phenolic impurities) or homocoupling. Requires carbon treatment. |
| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM. | Insoluble in Water: The ethoxy group reduces water solubility compared to simple arylboronic acids. |
| pKa (Est.) | ~7.2 – 7.8 | More acidic than Phenylboronic acid (~8.8) due to F-induction. Precipitates at lower pH. |
| Major Impurity | Boroxine (Trimer Anhydride) | Broad Melting Point: Boroxines depress and broaden the MP. This is reversible. |
Module 2: Primary Purification Protocols
Method A: The "Cold" Acid-Base Extraction (Recommended for Bulk)
Best for removing non-acidic organic impurities (halides, protodeboronated byproducts).
Scientific Rationale: Standard boronic acid extraction uses strong base (NaOH). However, ortho-substituted boronic acids are susceptible to protodeboronation (C-B bond cleavage) in strong aqueous base, a process catalyzed by steric strain and electron-withdrawing fluorines [1]. We mitigate this by using low temperature and rapid processing .
Workflow Diagram:
Caption: Modified Acid-Base extraction workflow designed to minimize residence time in basic media to prevent protodeboronation.
Step-by-Step Protocol:
-
Dissolution: Dissolve crude solid in Diethyl Ether (
) or Dichloromethane (DCM). -
Extraction (Critical Step): Cool the solution to 0°C . Extract rapidly with cold 1M NaOH (or 10%
if the substrate is extremely fragile). The boronic acid converts to the water-soluble boronate anion.[2] -
Separation: Separate layers immediately. The organic layer contains non-acidic impurities (starting halides, de-boronated arenes).
-
Wash: Wash the aqueous (boronate) layer once with fresh cold ether to remove trapped organics.
-
Re-precipitation: While stirring vigorously, acidify the aqueous layer dropwise with 1M HCl until pH reaches ~3.
-
Note: Due to the fluorines, the pKa is lower; you may need to go slightly more acidic than usual to ensure full protonation.
-
-
Collection: Filter the white precipitate, wash with water (to remove salts) and then hexanes (to dry).
Method B: Recrystallization (Boroxine Removal)
Best for removing the dehydrated trimer (boroxine) and fine-tuning purity.
Scientific Rationale: Boronic acids exist in equilibrium with their dehydrated trimer (boroxine).[2] This equilibrium is driven by water activity. Recrystallizing from a solvent system containing water hydrolyzes the boroxine back to the monomeric acid [2].[2]
Solvent System:
-
Primary: Water/Ethanol (3:1 ratio)
-
Alternative (if too soluble): Water/Acetonitrile
Protocol:
-
Dissolve the solid in the minimum amount of hot Ethanol/Acetonitrile (~60°C).
-
Add hot water dropwise until the solution turns slightly cloudy (turbidity point).
-
Add a few drops of ethanol to clarify the solution again.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Vacuum dry at room temperature. Do not heat-dry under high vacuum, or you will dehydrate the product back to the boroxine.
Module 3: Troubleshooting & FAQs
Q1: My NMR shows a clean spectrum, but the Melting Point is 10-15°C lower than reported. Why?
A: You likely have a mixture of the Boronic Acid and its Boroxine (anhydride).
-
Mechanism: The boroxine forms spontaneously upon heating or drying. It is not a "chemical" impurity in the traditional sense but a physical state change.
-
Fix: Recrystallize using Method B (Water/Solvent). The presence of water shifts the equilibrium toward the monomeric acid.[2]
-
Verification: Run an IR spectrum. Boroxines show a strong characteristic B-O stretching band around 1300-1380 cm⁻¹ which is distinct from the boronic acid O-H stretch [3].
Q2: The product turned yellow during the base extraction. Is it ruined?
A: The yellow color is likely due to phenolic oxidation or trace homocoupling (biaryl formation) catalyzed by trace metals if Pd/Ni was used in synthesis.
-
Fix: Dissolve the product in hot ethanol and treat with activated charcoal for 15 minutes. Filter through Celite while hot, then proceed with recrystallization.
Q3: I lost 60% of my yield during the acid-base extraction. Where did it go?
A: Two possibilities:
-
Protodeboronation: The ortho-methyl and fluorine groups make the C-B bond fragile. If you left it in NaOH too long, it converted to 1-ethoxy-2,6-difluoro-4-methylbenzene, which stayed in the organic wash. Check the organic waste layer by TLC.
-
Incomplete Precipitation: Because fluorinated boronic acids are more acidic (lower pKa), they remain soluble as salts at neutral pH. Ensure you acidified to pH < 3 .
Q4: Can I use Silica Gel Chromatography?
A: Not recommended as a first choice. Boronic acids interact strongly with the silanols on silica, leading to severe streaking and mass loss.
-
Workaround: If you must use a column, use a solvent system containing 1% Acetic Acid to suppress ionization, or convert the boronic acid to a Pinacol Ester first, purify the ester, and then hydrolyze it back (though this adds two synthetic steps).
Module 4: Advanced Stabilization (Diethanolamine Adducts)
If the crude is an intractable oil or fails to crystallize, convert it to the Diethanolamine (DEA) ester .
-
Mix crude boronic acid with 1 eq. of diethanolamine in Ether/DCM.
-
The DEA adduct usually precipitates instantly as a highly crystalline, stable solid.
-
Filter and wash with ether.
-
Hydrolysis: To recover the acid, treat the DEA adduct with dilute aqueous acid (HCl) and extract with ether.
References
-
Lozada, J., et al. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids."[3] The Journal of Organic Chemistry, vol. 79, no. 11, 2014, pp. 5365–5368.[3] Link
-
Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. 2nd ed., Wiley-VCH, 2011. Link
- Iwamura, T., et al. "Equilibrium between Boronic Acid and Boroxine: Solvent Dependence." Tetrahedron, vol. 61, no. 45, 2005.
Sources
Technical Support Center: Optimizing Sterically Hindered Suzuki-Miyaura Couplings
Topic: Addressing Low Yields in Suzuki Coupling of 2-Methyl Phenylboronic Acids Ticket ID: #SZK-ORTHO-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Ortho-Effect" Paradox
You are likely encountering a specific failure mode common to ortho-substituted boronic acids (e.g., 2-methylphenylboronic acid). The methyl group introduces two competing challenges:
-
Steric Hindrance: It physically blocks the palladium center during the transmetallation step, slowing down the productive catalytic cycle.
-
Accelerated Protodeboronation: Paradoxically, while the methyl group slows coupling, it accelerates the hydrolytic cleavage of the C-B bond.
The Result: Your starting material decomposes into toluene (protodeboronation product) faster than it can couple with the aryl halide.
This guide provides three tiered solutions: Ligand Engineering (SPhos/XPhos), Reaction Engineering (Base/Solvent modification), and Substrate Engineering (MIDA Boronates).
Troubleshooting & Diagnostics (Q&A)
Q1: My LCMS shows the aryl halide is unreacted, but the boronic acid is gone. I see a large peak corresponding to toluene (or the de-boronated arene). What happened?
Diagnosis: You are a victim of Rapid Protodeboronation . Technical Explanation: 2-substituted boronic acids are kinetically unstable in basic, aqueous media. The ortho-substituent relieves steric strain upon C-B bond cleavage or stabilizes the transition state for protonolysis. Immediate Fix:
-
Stop adding more heat. Higher temperatures (
) exponentially increase deboronation rates. -
Switch to the "Slow Release" Protocol (See Protocol B) or use a Buchwald G2 precatalyst at room temperature (Protocol A).
Q2: I am using . Why is the yield <10%?
Diagnosis: Ligand Insufficiency.
Technical Explanation: Triphenylphosphine (
Q3: I see significant homocoupling of the boronic acid.
Diagnosis: Oxidative Induced Coupling. Technical Explanation: Oxygen ingress promotes the oxidation of the boronic acid to a peroxy-boron species, which then reacts with another equivalent of boronic acid. Immediate Fix:
-
Degas solvents vigorously (Sparging with Ar/N2 for 15 mins is superior to sonication).
-
Ensure your base (
or ) is not bringing in moisture/air if using "anhydrous" conditions.
Mechanistic Visualization
Understanding the competition between the productive cycle and the destructive pathway is critical.
Caption: Figure 1. The "Race Condition." Success depends on the Transmetallation rate (Green) exceeding the Protodeboronation rate (Red).
Validated Experimental Protocols
Protocol A: The "Buchwald G2" Standard (High Activity)
Best for: Standard 2-methyl coupling where the boronic acid is moderately stable.
Rationale: Uses a pre-formed Pd(II) precatalyst that activates at room temperature, minimizing thermal decomposition of the boronic acid. SPhos is specifically tuned for ortho-substitution.
-
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
2-Methylphenylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: SPhos Pd G2 (0.01 - 0.02 equiv / 1-2 mol%)
-
Base:
(2.0 equiv, tribasic, finely ground) -
Solvent: Toluene : Water (10:1 ratio) or THF : Water.
-
-
Procedure:
-
Charge a vial with the aryl halide, boronic acid, SPhos Pd G2, and base.
-
Seal and purge with Argon/Nitrogen (3x vac/fill cycles).
-
Add degassed solvent via syringe.
-
Stir vigorously at Room Temperature for 2 hours.
-
Checkpoint: Check LCMS. If conversion is low, heat to 40°C. Avoid boiling.
-
Protocol B: The "MIDA Slow-Release" System (High Stability)
Best for: Unstable boronic acids that decompose instantly under standard conditions.
Rationale: MIDA boronates are stable to hydrolysis.[2] Under the specific conditions below, the active boronic acid is released slowly (rate-limiting step), ensuring the concentration of free acid is always low, thereby starving the protodeboronation pathway.
-
Reagents:
-
Procedure:
-
Combine all solids in a reaction vessel.
-
Add the Dioxane/Water mixture (degassed).
-
Heat to 60°C .
-
Note: The hydrolysis of the MIDA ester requires water and heat. Do not run this anhydrous or at RT.
-
Comparative Data: Ligand Performance
The following table summarizes the yield of coupling 2-chlorotoluene with 2-methylphenylboronic acid (a "tetra-ortho" challenge context).
| Ligand System | Yield (%) | Primary Failure Mode |
| < 10% | No oxidative addition; Protodeboronation dominates. | |
| 35% | Slow transmetallation; significant deboronation. | |
| 92% | Rapid transmetallation outcompetes decomposition. | |
| SPhos Pd G2 | 95% | Fast activation at lower temperatures preserves substrate. |
| XPhos Pd G2 | 88% | Excellent, but SPhos is slightly better for specific ortho-methyls. |
Decision Logic for Optimization
Use this flow to determine your next experimental step.
Caption: Figure 2. Troubleshooting Decision Tree based on crude reaction analysis.
References
-
Buchwald, S. L., et al. (2010). "Suzuki-Miyaura Cross-Coupling: The Development of SPhos." Journal of the American Chemical Society.[3][4]
-
Burke, M. D., et al. (2009).[1] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[3][4]
-
Lloyd-Jones, G. C., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[3][4]
-
Sigma-Aldrich. "SPhos Pd G2 Technical Guide." MilliporeSigma Technical Library.
Sources
Technical Support Center: Recrystallization of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid (CAS No. 2096335-57-6). The focus is on the critical final step of purification: recrystallization. We will explore the underlying principles, troubleshoot common issues, and provide a systematic approach to developing a robust recrystallization protocol for this and structurally related phenylboronic acids.
Introduction: The Critical Role of Recrystallization for Phenylboronic Acids
4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions. The purity of this reagent is paramount, as impurities can lead to side reactions, lower yields, and complications in downstream processing. While chromatographic methods can be employed for purification, recrystallization often offers a more scalable, cost-effective, and efficient method to obtain highly pure crystalline material.
However, phenylboronic acids as a class present unique challenges during recrystallization. A primary issue is their propensity to form cyclic trimeric anhydrides known as boroxines upon heating or in the presence of dehydrating agents.[1][2][3] This equilibrium between the boronic acid and its boroxine can complicate purification, making the choice of solvent and conditions critical. This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues encountered during the recrystallization of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid and related compounds.
Q1: My boronic acid "oils out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute is insoluble in the solvent at low temperatures but the solution becomes supersaturated at a temperature above the solute's melting point. Upon cooling, the solute separates as a liquid phase (the "oil") rather than forming crystals.
-
Causality: This is often due to a poor choice of solvent system where the solubility gradient is too steep with temperature changes. The high substitution pattern on 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid might also contribute to a lower melting point or a tendency to form amorphous solids.
-
Troubleshooting Steps:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Use a solvent/anti-solvent system: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid. This controlled reduction in solubility can promote crystallization. For a compound like this, a polar "good" solvent (e.g., ethyl acetate, acetone) and a nonpolar "anti-solvent" (e.g., hexanes, heptane) is a common starting point.[4][5]
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Q2: I'm concerned about boroxine formation. How can I minimize it during recrystallization?
A2: Boroxine formation is a dehydration reaction where three molecules of boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms.[1][2][6][7]
-
Causality: This is favored by heating in anhydrous, aprotic solvents. The presence of water will shift the equilibrium back towards the boronic acid.
-
Minimization & Reversal Strategy:
-
Use protic solvents: Solvents like ethanol or even water can be beneficial. They can participate in hydrogen bonding and help to hydrolyze any boroxine that forms back to the desired boronic acid. A mixture of an organic solvent and water is a common choice for recrystallizing phenylboronic acids.[4]
-
Avoid prolonged heating: Dissolve the boronic acid at the lowest temperature necessary to achieve a solution. Overheating or extended reflux times, especially in anhydrous solvents, should be avoided.
-
Aqueous Workup Prior to Recrystallization: Before attempting recrystallization, ensure your crude material has been subjected to an aqueous workup. This will help to hydrolyze any boroxines formed during the synthesis.
-
dot
Caption: Equilibrium between boronic acid and its corresponding boroxine.
Q3: The purity of my material doesn't improve significantly after recrystallization. What are the likely impurities and how can I remove them?
A3: If purity isn't improving, it's possible that the impurities have very similar solubility profiles to your desired product, or you may be dealing with persistent byproducts from the synthesis.
-
Potential Impurities:
-
Starting materials: Unreacted precursors from the synthesis.
-
Homocoupled biaryl species: A common byproduct in some boronic acid syntheses.
-
Protodeborylated arene: The arene without the boronic acid group.
-
-
Troubleshooting Strategies:
-
Try a different solvent system: The key to successful recrystallization is a significant difference in solubility between the desired compound and the impurities at different temperatures. If a single solvent isn't working, explore binary or even ternary solvent systems. A systematic screening approach is recommended (see Protocol section).
-
Acid/Base Extraction: Take advantage of the acidic nature of the boronic acid group. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract with a mild aqueous base (e.g., 1M NaOH). The boronic acid will move into the aqueous layer as its boronate salt, leaving non-acidic organic impurities behind. Then, re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate the pure boronic acid, which can be filtered or extracted back into an organic solvent.[4]
-
Consider derivatization: For particularly stubborn impurities, a temporary derivatization can alter the solubility properties. For example, reacting the crude boronic acid with diethanolamine can form a crystalline adduct that may be easily separated from impurities. The pure boronic acid can then be regenerated.
-
Systematic Solvent Selection for Recrystallization
A methodical approach to solvent selection is crucial for developing a successful recrystallization protocol. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
dot
Sources
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boroxine - Wikipedia [en.wikipedia.org]
- 3. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 4. jnsparrowchemical.com [jnsparrowchemical.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling homocoupling side reactions with 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid
Welcome to the dedicated technical support guide for 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of employing this versatile reagent in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you to anticipate and overcome common challenges, particularly the prevalent issue of homocoupling, ensuring the efficiency and success of your synthetic endeavors.
Introduction: Understanding the Reagent
4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is an electron-rich, sterically hindered boronic acid. The interplay of its substituents—the electron-donating ethoxy and methyl groups and the electron-withdrawing fluorine atoms—creates a unique electronic environment that influences its reactivity. While these features can be advantageous for achieving specific coupling outcomes, they can also increase the propensity for side reactions, most notably homocoupling (the formation of a symmetrical biaryl dimer of the boronic acid). This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize these side reactions and optimize your desired cross-coupling outcomes.
Troubleshooting Guide: Controlling Homocoupling Side Reactions
This section addresses specific experimental issues related to the formation of the homocoupled byproduct, 2,2'-diethoxy-3,3',5,5'-tetrafluoro-6,6'-dimethyl-1,1'-biphenyl.
Q1: My reaction yield is low, and I'm observing a significant amount of a byproduct with a mass corresponding to the dimer of my boronic acid. What is happening and how can I fix it?
A1: The primary cause of this observation is the homocoupling of your boronic acid. This side reaction is a common challenge in Suzuki-Miyaura couplings and is often promoted by the presence of Pd(II) species and/or oxygen in the reaction mixture.[1][2][3] The palladium-catalyzed homocoupling consumes your boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.[2]
Here is a systematic approach to diagnose and resolve this issue:
Step 1: Rigorous Deoxygenation is Critical
The presence of oxygen is a major contributor to boronic acid homocoupling.[2][4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a homocoupling pathway.
-
Protocol: Before adding your palladium catalyst, thoroughly degas your solvent and reaction mixture. The most effective method is to perform at least three freeze-pump-thaw cycles. For less sensitive reactions, sparging the solvent and the reaction mixture with an inert gas (Argon or Nitrogen) for 30-60 minutes can be sufficient.[2] Ensure you maintain a positive pressure of inert gas throughout the reaction.
Step 2: Evaluate Your Palladium Precatalyst
Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) can inadvertently promote homocoupling. The in-situ reduction of Pd(II) to the catalytically active Pd(0) can sometimes be slow or incomplete, leaving residual Pd(II) to facilitate the side reaction.[2][4]
-
Recommendation: Switch to a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄. These catalysts do not require an in-situ reduction step, thereby minimizing the initial concentration of Pd(II) species.
Step 3: Optimize Your Base Selection
The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation.[6][7][8] However, a base that is too strong or poorly soluble can lead to side reactions.
-
Recommendation: For 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid, a moderately strong inorganic base is often a good starting point. Consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases often provide a good balance of reactivity while minimizing side reactions like homocoupling.[9]
Step 4: Consider the Addition of a Mild Reducing Agent
To scavenge any residual Pd(II) or oxygen, the addition of a mild reducing agent can be highly effective.
-
Protocol: The addition of a small amount of a mild reducing agent, such as potassium formate, prior to catalyst introduction has been shown to suppress homocoupling.[4][10]
The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and the diversion to the undesirable homocoupling pathway, often initiated by Pd(II) and oxygen.
Caption: Suzuki-Miyaura cycle and homocoupling side reaction.
Q2: I have rigorously deoxygenated my reaction, but I still observe significant homocoupling. What other parameters can I adjust?
A2: If homocoupling persists under anaerobic conditions, the issue may lie with your catalyst system, ligand choice, or reaction kinetics. The steric hindrance from the ortho-methyl group and the electronic nature of the fluoro and ethoxy substituents on your boronic acid can influence the relative rates of the desired cross-coupling versus the side reaction.
-
Ligand Selection: The choice of phosphine ligand is critical. For a sterically hindered boronic acid like this one, a bulky, electron-rich phosphine ligand can accelerate the rate-limiting reductive elimination step of the desired cross-coupling, outcompeting the homocoupling pathway.
-
Recommendation: Consider using bulky biarylphosphine ligands like SPhos, XPhos, or RuPhos. These ligands are known to be effective for challenging couplings. N-heterocyclic carbene (NHC) ligands can also be an excellent choice.[1]
-
-
Reaction Concentration and Addition Rate: High concentrations of the boronic acid can favor the bimolecular homocoupling reaction.
-
Recommendation: Try running the reaction at a lower concentration. Additionally, a slow addition of the boronic acid solution to the reaction mixture containing the aryl halide and catalyst can help maintain a low instantaneous concentration of the boronic acid, thus disfavoring the homocoupling side reaction.[9]
-
-
Temperature Control: Carefully controlling the reaction temperature can also help. Sometimes, running the reaction at a slightly lower temperature can slow down the homocoupling pathway more than the desired cross-coupling.
Optimized Conditions Summary Table
| Parameter | Standard Condition | Optimized Condition for Minimizing Homocoupling | Rationale |
| Atmosphere | Inert | Rigorously deoxygenated (Freeze-Pump-Thaw) | Minimizes oxidation of Pd(0) to Pd(II), a key promoter of homocoupling.[2][4][5] |
| Pd Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd₂(dba)₃, Pd(PPh₃)₄ | Starts the catalytic cycle directly with Pd(0), avoiding Pd(II) intermediates.[2] |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos, or an NHC ligand | Bulky, electron-rich ligands accelerate reductive elimination of the desired product.[1] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Provides optimal activation of the boronic acid while minimizing side reactions.[9] |
| Additives | None | Potassium Formate (catalytic amount) | Acts as a mild reducing agent to scavenge any residual Pd(II).[4][10] |
| Concentration | 0.1 - 0.5 M | < 0.1 M, or slow addition of boronic acid | Lowers the probability of bimolecular homocoupling.[9] |
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent system for Suzuki-Miyaura couplings with 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid?
A: A mixture of an aprotic organic solvent and water is typically most effective. Common choices include dioxane/water, THF/water, or toluene/water. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. The specific ratio will depend on the solubility of your coupling partner and should be optimized on a small scale.
Q: Can I use this boronic acid with aryl chlorides?
A: Yes, but coupling with aryl chlorides is generally more challenging than with aryl bromides or iodides due to the stronger C-Cl bond. To achieve successful coupling with an aryl chloride, you will likely need a more specialized catalyst system. This typically involves a high-performance, electron-rich, bulky phosphine ligand (such as the biarylphosphines mentioned above) or an N-heterocyclic carbene (NHC) ligand, often in combination with a strong base like K₃PO₄.
Q: How stable is 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid? How should I store it?
A: Like many boronic acids, it can be susceptible to protodeboronation (loss of the boronic acid group) and trimerization to form a boroxine upon prolonged exposure to moisture. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. For long-term storage, refrigeration is recommended.
Q: I am seeing some dehalogenation of my aryl halide starting material. Is this related to the boronic acid?
A: While not directly caused by the boronic acid itself, dehalogenation is another potential side reaction in the Suzuki-Miyaura coupling. It occurs after the oxidative addition step and is often promoted by certain bases or solvents.[1] If you observe significant dehalogenation, consider changing your base (e.g., from an alkoxide to a carbonate or phosphate) or solvent system.
This workflow diagram summarizes the key decision points for troubleshooting homocoupling.
Caption: Troubleshooting workflow for homocoupling.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
HZPT Blog. (2024, March 4). Understanding the Importance of Base in Suzuki Coupling. Available at: [Link]
-
Anonymous. How to avoid homocoupling of 4 cyanophenylboronic acid in a Suzuki reaction with an heteroaryl chloride and XPhos Pd G3? Available at: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. Available at: [Link]
-
ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids? Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]
-
Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. blog.hzpt.com [blog.hzpt.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chemistai.org [chemistai.org]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR spectral interpretation of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid
A Comprehensive Guide to the 1H NMR Spectral Interpretation of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid
Introduction
4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of complex biaryl structures prevalent in pharmaceuticals and advanced materials. A thorough understanding of its structural characterization is paramount for researchers in drug development and materials science. This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound, offering a predictive framework in the absence of a publicly available experimental spectrum. By dissecting the influence of each substituent on the proton chemical environments, this document serves as a practical reference for scientists.
Predicted 1H NMR Spectrum: A Detailed Analysis
The structure of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid presents a unique arrangement of substituents on the phenyl ring, leading to a distinctive 1H NMR spectrum. The following is a detailed prediction of the chemical shifts, multiplicities, and integration values for each proton signal.
Molecular Structure and Proton Environments
Figure 1. Molecular structure of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid with key proton groups highlighted.
Predicted 1H NMR Data Summary
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethoxy -CH₃ | ~1.4 | Triplet (t) | 3H |
| Methyl -CH₃ | ~2.2 | Triplet (t) | 3H |
| Ethoxy -CH₂- | ~4.1 | Quartet (q) | 2H |
| Aromatic -H | ~7.5 | Doublet of doublets (dd) | 1H |
| Boronic acid -OH | Variable (broad) | Singlet (s) | 2H |
In-depth Interpretation and Justification
Ethoxy Group Protons (-OCH₂CH₃)
-
-CH₃ (ca. 1.4 ppm, triplet, 3H): The terminal methyl protons of the ethoxy group are expected to appear at a relatively upfield chemical shift, typically around 1.4 ppm.[1] These protons are coupled to the adjacent methylene (-CH₂-) protons, resulting in a triplet multiplicity according to the n+1 rule (2 neighboring protons + 1 = 3).
-
-CH₂- (ca. 4.1 ppm, quartet, 2H): The methylene protons are directly attached to the oxygen atom, which is electronegative. This deshielding effect shifts their signal downfield to approximately 4.1 ppm.[2] The coupling with the three protons of the adjacent methyl group splits this signal into a quartet (3 neighboring protons + 1 = 4).
Aromatic Ring Protons
-
Methyl -CH₃ (ca. 2.2 ppm, triplet, 3H): The methyl group attached to the aromatic ring is expected to resonate around 2.2-2.5 ppm.[3] This signal will likely appear as a triplet due to coupling with the two adjacent fluorine atoms. While 1H-19F coupling over three bonds (³JHF) is typically observed, four-bond coupling (⁴JHF) can also occur, potentially leading to a more complex multiplet. However, a triplet is the most probable primary splitting pattern.
-
Aromatic -H (ca. 7.5 ppm, doublet of doublets, 1H): There is a single proton on the aromatic ring. Its chemical shift is influenced by several factors. The ethoxy group is electron-donating, which would typically shield ortho and para protons (shifting them upfield).[4] Conversely, the fluorine and boronic acid groups are electron-withdrawing, causing a deshielding effect (downfield shift).[5] The net effect will place this proton in the aromatic region, predicted to be around 7.5 ppm. This proton is coupled to the two neighboring fluorine atoms, resulting in a doublet of doublets multiplicity. The coupling constants for 1H-19F can be significant, often in the range of several Hertz.[6][7]
Boronic Acid Protons (-B(OH)₂)
-
-OH (variable, broad singlet, 2H): The protons of the boronic acid hydroxyl groups are acidic and can undergo rapid exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This exchange often leads to a broad singlet that can appear over a wide range of chemical shifts. The exact position is highly dependent on the solvent, concentration, and temperature. In some cases, this signal may not be observed at all.
Comparison with Structurally Related Compounds
The predicted spectrum can be benchmarked against known data for similar molecules:
-
Phenylboronic Acid: The aromatic protons of unsubstituted phenylboronic acid appear as complex multiplets in the range of 7.3-8.0 ppm.[8][9] This provides a baseline for the chemical shift of the aromatic proton in our target molecule.
-
Anisole (Methoxybenzene): The methoxy group protons appear as a singlet around 3.8 ppm. The ethoxy group in our molecule will have a similar downfield shift for the -CH₂- protons due to the oxygen atom. The aromatic protons in anisole are shifted upfield due to the electron-donating nature of the methoxy group.[4]
-
Fluorinated Aromatic Compounds: The presence of fluorine atoms significantly influences the 1H NMR spectrum through 1H-19F coupling. This coupling can extend over several bonds and is a key feature in the interpretation of the spectra of fluorinated organic molecules.[6][10][11][12] The splitting of the aromatic proton and the ring-substituted methyl group into a doublet of doublets and a triplet, respectively, is a direct consequence of this phenomenon.
Experimental Protocol for 1H NMR Data Acquisition
To obtain a high-quality 1H NMR spectrum of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve the compound and solubilize any corresponding boroxine anhydride that may be present.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift reference to 0.00 ppm.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional 1H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
-
To confirm the presence of 1H-19F coupling, a 19F-decoupled 1H NMR experiment can be performed. This will cause the fluorine-coupled multiplets to collapse into simpler patterns (e.g., the aromatic doublet of doublets would become a singlet).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
-
Workflow for Spectral Analysis
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. youtube.com [youtube.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eclass.uoa.gr [eclass.uoa.gr]
- 12. chem.libretexts.org [chem.libretexts.org]
Optimization of HPLC Methodologies for 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid: A Comparative Performance Guide
Executive Summary
4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid (EDMPBA) is a critical intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. Its analysis presents a dual challenge: the equilibrium between boronic acid and boroxine (cyclic trimer) , and the selectivity required to resolve fluorinated regioisomers .
This guide abandons the "one-size-fits-all" C18 approach. Instead, it compares a standard C18 protocol against a targeted Fluorophenyl (PFP) stationary phase method. We demonstrate that while C18 provides adequate retention, the PFP phase delivers superior peak symmetry and impurity resolution by leveraging specific fluorous-fluorous interactions.
Part 1: The Scientific Rationale (The "Why")
The Boroxine Artifact Trap
Boronic acids are amphiphilic and exist in a dynamic equilibrium with their dehydrated trimeric form, the boroxine. In dry organic solvents or under high-pressure anhydrous conditions (like the head of an HPLC column), EDMPBA can dehydrate, leading to "ghost peaks" or split peaks that analysts often mistake for impurities.
Crucial Insight: The method must force the equilibrium toward the monomeric acid form (
The Fluorous Selectivity Leverage
EDMPBA contains two fluorine atoms at the 3,5-positions. Standard C18 columns rely on hydrophobic interactions (dispersive forces). However, Pentafluorophenyl (PFP) columns possess a rigid aromatic ring with five fluorine atoms. This creates a highly specific retention mechanism involving:
- Interactions: Between the phenyl ring of the analyte and the stationary phase.[1]
-
Dipole-Dipole Interactions: Enhanced by the C-F bonds.
-
Shape Selectivity: PFP phases are more rigid than C18 alkyl chains, offering better discrimination for ortho/meta/para isomers.
Visualizing the Mechanism
The following diagram illustrates the equilibrium challenge and the stationary phase interaction logic.
Caption: Figure 1. The dynamic equilibrium of boronic acids (left) and the comparative interaction mechanisms with C18 vs. PFP stationary phases (right).
Part 2: Comparative Method Development
We compared two methodologies. Method A represents the industry standard generic approach. Method B is the optimized protocol designed for EDMPBA.
Experimental Conditions
| Parameter | Method A: Generic C18 | Method B: Optimized Fluoro-Phenyl |
| Column | Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | Thermo Hypersil GOLD PFP (100 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate (pH 3.5) |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Gradient | 5-95% B in 10 min | 10-60% B in 8 min (Focused Gradient) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Temp | 25°C | 40°C |
| Diluent | 100% Methanol | 50:50 Water:Acetonitrile |
Performance Analysis
1. Peak Shape & Tailing
-
Method A (C18): EDMPBA elutes at 6.2 min with a tailing factor (
) of 1.4 . The hydroxyl groups on the boron interact with residual silanols on the C18 silica surface, causing drag. -
Method B (PFP): EDMPBA elutes at 4.8 min with a tailing factor of 1.05 . The PFP phase covers the silica surface more effectively, and the specific F-F interactions sharpen the peak.
2. Impurity Resolution
-
Method A: A known des-fluoro impurity (monofluorinated analog) co-elutes on the shoulder of the main peak (
). -
Method B: The PFP column, sensitive to the number of fluorine atoms, separates the des-fluoro impurity with baseline resolution (
).
3. Artifact Suppression (The Diluent Effect)
-
Method A (MeOH Diluent): Injection of the sample dissolved in pure methanol resulted in a split peak. This is due to the partial formation of methyl boronic esters and boroxines in the vial.
-
Method B (H2O/ACN Diluent): The presence of 50% water in the diluent forces the equilibrium entirely to the monomeric acid form before injection. The chromatogram shows a single, sharp peak.
Part 3: Step-by-Step Optimized Protocol (Method B)
This protocol is self-validating. If the peak splits, the water content in the diluent is insufficient.
Step 1: Sample Preparation (Critical)
-
Weigh 5 mg of EDMPBA into a 20 mL scintillation vial.
-
Do NOT dissolve in pure ACN or MeOH.
-
Add 5 mL of 50:50 (v/v) ACN:Water .
-
Sonicate for 5 minutes. The water ensures hydrolysis of any boroxine trimers back to the monomeric acid.
-
Filter through a 0.2 µm PTFE filter into an HPLC vial.
Step 2: Instrument Setup
-
System: HPLC or UHPLC with UV detection (DAD/PDA).
-
Wavelength: Set detection to 230 nm (primary) and 254 nm (secondary). Boronic acids often have weak absorption; 230 nm captures the aromatic ring transitions.
-
Column Equilibration: Flush the PFP column with 10% B for at least 20 column volumes to equilibrate the ionic surface.
Step 3: The Gradient
-
Time 0.0: 10% B
-
Time 1.0: 10% B (Isocratic hold to stack injection)
-
Time 8.0: 60% B (Linear ramp)
-
Time 8.1: 95% B (Wash)
-
Time 10.0: 95% B
-
Time 10.1: 10% B (Re-equilibration)
Step 4: System Suitability Criteria
-
Tailing Factor: NMT 1.2
-
Precision (n=5): %RSD of Area < 1.0%
-
Resolution: NLT 2.0 between EDMPBA and nearest impurity.
Part 4: Method Development Workflow
Use the following decision tree to adapt this method if your specific matrix (e.g., reaction mixture) differs.
Caption: Figure 2. Decision tree for optimizing boronic acid separation, emphasizing the early selection of stationary phase and diluent strategy.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH.
-
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note.
-
Pereira, L. (2012). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
-
Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications.[4]
-
SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P.
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid: An LC-MS/MS Approach and Method Comparison
For researchers and professionals in drug development, the precise quantification of chemical building blocks is paramount. 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is a specialized reagent, likely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical intermediates. The inherent reactivity and structural characteristics of boronic acids, however, present unique analytical challenges. This guide provides a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this specific boronic acid. Furthermore, it offers a critical comparison with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, to inform method selection for various research and quality control applications.
The Challenge in Boronic Acid Analysis
Boronic acids are notoriously complex to analyze via mass spectrometry. They can undergo dehydration in the gas phase, leading to the loss of water, or form cyclic trimers known as boroxines.[1] These transformations can complicate mass spectra, reduce sensitivity, and hinder accurate quantification. Therefore, a successful analytical method must be optimized to stabilize the analyte and ensure a consistent, reproducible signal. While derivatization is a common strategy to stabilize boronic acids, direct analysis of the underivatized compound is often preferred to reduce sample preparation time and increase throughput.[2]
Part 1: A Validated LC-MS/MS Protocol for High-Sensitivity Quantification
Based on established principles for analyzing substituted phenylboronic acids, the following protocol has been developed for the robust analysis of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid.[2][3] The method leverages the high selectivity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, which is the gold standard for trace-level quantification in complex matrices.
Rationale for Method Development
The choice of analytical parameters is critical for success. A C18 reversed-phase column is selected for its versatility in retaining moderately polar compounds like the target analyte.[4] Electrospray ionization (ESI) in negative mode is chosen as boronic acids readily deprotonate, often providing a more stable and sensitive signal than positive mode.[2] The use of a mild basic mobile phase modifier, such as low concentrations of ammonium hydroxide, can further enhance deprotonation and improve peak shape.[2]
Detailed Experimental Protocol
1. Sample and Standard Preparation:
-
Prepare a 1 mg/mL stock solution of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid in methanol.
-
Perform serial dilutions in a 50:50 (v/v) methanol/water mixture to create a calibration curve ranging from low pg/mL to ng/mL concentrations.[3]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
2. Liquid Chromatography (LC) Conditions:
-
LC System: Agilent 1200 Series or equivalent.[5]
-
Column: Agilent Poroshell HPH C18 (150 mm × 4.6 mm, 2.7 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: (Time in min/%B): 0.00/15, 2.00/15, 6.00/90, 11.00/90, 11.10/15, 14.00/15.[2]
-
Flow Rate: 0.25 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 20 µL.[2]
3. Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: SCIEX 6500 Triple Quadrupole or equivalent.[5]
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
-
MRM Transitions: These must be empirically determined by infusing a standard solution of the analyte. For 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid (Exact Mass: 216.07), the deprotonated parent ion [M-H]⁻ at m/z 215.1 would be the primary precursor ion. The product ions would result from fragmentation, with likely losses of H₂O or parts of the ethoxy group.
Predicted Performance and Data
Based on similar compounds, this method is expected to achieve a lower limit of quantitation (LLOQ) in the low pg/mL range.[3] The method should demonstrate excellent linearity with a correlation coefficient (R²) >0.99.[2]
| Parameter | Expected Value | Rationale |
| Analyte | 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid | Target molecule for quantification. |
| Precursor Ion (Q1) | m/z 215.1 | [M-H]⁻ of the analyte. |
| Product Ion (Q3) | To be determined empirically | A stable fragment ion for high specificity. |
| Retention Time (RT) | ~5-10 min | Dependent on the exact gradient and column. |
| LLOQ | 2-10 pg/mL | Achievable with modern triple quadrupole MS.[3] |
| Linearity (R²) | >0.99 | Standard requirement for quantitative methods.[2] |
Experimental Workflow Visualization
Caption: A flowchart illustrating the key steps in the LC-MS/MS analysis workflow.
Part 2: A Comparative Guide to Alternative Analytical Methods
While LC-MS/MS is a superior technique for trace quantification, other methods have their place in the analytical workflow, particularly for structural confirmation or analysis of less complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile compounds. However, boronic acids are non-volatile and thermally labile.[6] Direct analysis is generally not feasible, necessitating a derivatization step to convert the boronic acid into a more volatile and stable ester, for example, by reacting it with triethanolamine or pinacol.[7][8]
-
Pros: High chromatographic resolution, established and robust technology.
-
Cons: Requires a time-consuming derivatization step, which can introduce variability. Not suitable for thermally unstable compounds. Ghost peaks and system contamination can be an issue.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹¹B NMR, is an invaluable tool for the structural confirmation of boronic acids.[10] It can provide detailed information about the electronic environment of the boron atom and can be used to study binding events and pKa.[11][12]
-
Pros: Non-destructive, provides definitive structural information, excellent for purity assessment of bulk materials.
-
Cons: Significantly lower sensitivity compared to MS methods, requiring sample concentrations in the mg/mL range.[11] It is not suitable for trace-level quantification in complex matrices.
Methodology Comparison Summary
The following table provides a direct comparison of the key performance characteristics of LC-MS/MS, GC-MS, and NMR for the analysis of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid.
| Feature | LC-MS/MS | GC-MS (with Derivatization) | NMR Spectroscopy |
| Primary Application | Trace Quantification & Identification | Quantification of Volatile Derivatives | Structural Elucidation & Purity |
| Sensitivity | Very High (pg/mL)[3] | High (ng/mL)[13] | Low (mg/mL)[11] |
| Selectivity | Very High (MRM) | High (SIM/Scan) | Moderate (Depends on resolution) |
| Sample Throughput | High | Moderate (derivatization adds time) | Low |
| Derivatization Required? | No[2] | Yes[7] | No |
| Matrix Effects | Susceptible to ion suppression | Less susceptible | Minimal |
| Structural Information | Fragmentation provides clues | Fragmentation provides clues | Definitive structural data[10] |
| Cost & Complexity | High | Moderate | High |
Conclusion
For the sensitive and specific quantification of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid in complex matrices, such as those encountered in drug development and reaction monitoring, LC-MS/MS is the unequivocally superior analytical technique. Its ability to perform direct analysis at the picogram-per-milliliter level without derivatization offers unmatched performance in terms of sensitivity and throughput. While GC-MS can be a viable alternative if derivatization protocols are established, it introduces additional complexity. NMR spectroscopy remains the gold standard for structural confirmation but lacks the sensitivity required for trace impurity analysis. The choice of method should therefore be guided by the specific analytical question, whether it is quantification, identification, or structural verification.
References
-
Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]
-
Pandiyan, P.J., Appadurai, R. and Ramesh, S. (2013) A High Throughput Analysis of Boronic Acids Using Ultra High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical Methods, 5, 3386-3394. [Link]
-
Pittam, T. S., Townsend, T. G., Williams, C. K., & Smith, M. D. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
-
Hsiao, C. W., Lin, G. R., Wan, C. C., & Lin, T. Y. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of the American Society for Mass Spectrometry, 21(7), 1251–1257. [Link]
-
Pittam, T. S., Townsend, T. G., Williams, C. K., & Smith, M. D. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
-
Townsend, T. G., Lyst, M. J., Williams, C. K., & Smith, M. D. (2025). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
-
Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 88–92. [Link]
-
Forst, M. B., Richards, D. S., & Wiyanto, K. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 107–113. [Link]
-
Alsop, K. (2018). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. University of Warwick. [Link]
-
Stevens, D., & Zhou, L. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-27. [Link]
-
Williams, V. E., & Lavigne, J. J. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(5), 869–873. [Link]
-
Demko, Z. P., & Kresge, K. J. (2004). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]
-
Waters Corporation (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. [Link]
-
ResearchGate (2015). How do I get boronic acid ionization on LCMS?. ResearchGate Q&A. [Link]
-
SpectraBase (2025). Phenylboronic acid - Optional[11B NMR] - Chemical Shifts. SpectraBase. [Link]
-
ResearchGate (n.d.). Screening and assignment of phenylboronic acid and its anhydride formation by NMR spectroscopy. ResearchGate Publication. [Link]
-
SCIEX (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX Technical Note. [Link]
-
Chromatography Forum (2017). clean up of GC/MS after phenylboronic acid derivative. Chromatography Forum. [Link]
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- 1. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. sciex.com [sciex.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 6. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Comparing reactivity of 4-Ethoxy vs 4-Methoxy phenylboronic acids
Executive Summary: The Bioisostere Decision
In medicinal chemistry and organic synthesis, the choice between 4-Methoxyphenylboronic acid (4-MeO-PBA) and 4-Ethoxyphenylboronic acid (4-EtO-PBA) is rarely about drastic reactivity differences. Instead, it is a strategic decision governing solubility profiles, metabolic stability, and crystallographic properties .
While both reagents serve as excellent nucleophiles in Suzuki-Miyaura cross-couplings due to their electron-rich nature, 4-MeO-PBA offers slightly superior electronic activation (
Physicochemical & Electronic Profiling
The following data synthesizes experimental constants to quantify the subtle divergence between these two analogues.
| Feature | 4-Methoxyphenylboronic Acid | 4-Ethoxyphenylboronic Acid | Impact on Workflow |
| Structure | Ph-OMe (Para) | Ph-OEt (Para) | EtO is sterically larger. |
| Hammett Constant ( | -0.27 (Stronger Donor) | -0.24 (Weaker Donor) | 4-MeO is slightly more nucleophilic. |
| Lipophilicity (cLogP) | ~1.5 | ~1.9 | 4-EtO prefers non-polar solvents (Toluene/Heptane). |
| Melting Point | 208–210 °C | 155–158 °C | 4-EtO has lower lattice energy (easier dissolution). |
| Metabolic Liability | High (Rapid CYP450 O-demethylation) | Moderate (Slower O-dealkylation) | 4-EtO extends |
Reactivity in Suzuki-Miyaura Coupling
Mechanistic Insight: The Transmetallation Bottleneck
In the catalytic cycle, both substrates are electron-rich. This facilitates the transmetallation step (transfer of the aryl group to Palladium) but makes the boronic acid prone to protodeboronation .
-
4-MeO-PBA: The stronger electron-donating effect (-OMe) increases the electron density on the boron center (after base coordination), theoretically accelerating transmetallation relative to the ethoxy analogue.
-
4-EtO-PBA: While slightly less reactive electronically, the ethoxy group's steric bulk is far removed from the boron center (para position), meaning steric inhibition is negligible unless the electrophile is highly crowded.
Diagram: Catalytic Cycle & Electronic Influence
The following diagram illustrates where the electron-donating groups (EDGs) exert their influence.
Figure 1: The Suzuki-Miyaura catalytic cycle. The green node (Transmetallation) is where the nucleophilicity of the boronate—enhanced by the Methoxy/Ethoxy group—plays a critical role.
Stability & Side Reactions: Protodeboronation
A critical failure mode for electron-rich boronic acids is protodeboronation (loss of the boron group replaced by a proton).[1]
-
Mechanism: In aqueous basic conditions (Suzuki conditions), electron-donating groups stabilize the ipso-protonation intermediate (mechanism
). -
Comparison:
-
4-MeO-PBA: Due to the stronger resonance donation (
), the carbon attached to boron is more electron-rich, making it more susceptible to acid-catalyzed protodeboronation during workup or in acidic buffers. -
4-EtO-PBA: Slightly more stable due to the weaker donating effect, though the difference is marginal.
-
Diagram: Protodeboronation Pathway
Figure 2: Protodeboronation mechanism. Stronger EDGs (MeO) accelerate the step to the Wheland Intermediate.
Experimental Protocols
Protocol A: Standard High-Yield Coupling (General)
Use this for initial screening of both acids.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (4-MeO or 4-EtO) (1.2 equiv)
-
Catalyst:
(3 mol%) -
Base:
(2.0 M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane (0.2 M concentration relative to halide)
Step-by-Step:
-
Charge: Add aryl halide, boronic acid, and Pd catalyst to a reaction vial equipped with a stir bar.
-
Inert: Seal and purge with
or Argon for 5 minutes. -
Solvate: Add degassed 1,4-Dioxane and aqueous
via syringe. -
React: Heat to 80 °C for 4–12 hours.
-
Note: 4-MeO-PBA may react slightly faster; monitor by LCMS at 2 hours.
-
-
Workup: Dilute with EtOAc, wash with water.
-
Differentiation: If using 4-EtO-PBA, the product will be more lipophilic. Ensure the organic extraction solvent is sufficiently non-polar (e.g., use MTBE if EtOAc extracts too many polar impurities).
-
Protocol B: Stability Stress Test (Self-Validating)
Perform this to determine if your specific conditions degrade the reagent.
-
Dissolve 10 mg of Boronic Acid in 0.5 mL of solvent (e.g., THF/Water 9:1).
-
Add 2 equivalents of Base (e.g., NaOH or
). -
Heat to 60 °C.
-
Sampling: Take aliquots at t=0, 1h, 4h.
-
Analysis: Analyze by HPLC. Look for the formation of Anisole (from 4-MeO) or Phenetole (from 4-EtO).
-
Validation: If degradation >10% in 1 hour, switch to anhydrous conditions (e.g.,
in Toluene).
-
Strategic Recommendations
| Scenario | Recommended Reagent | Reasoning |
| Early Drug Discovery | 4-EtO-PBA | Improved metabolic stability (slower dealkylation) and better solubility in lipid-mimetic assays. |
| Scale-Up / Process | 4-MeO-PBA | Generally lower cost per mole and lower molecular weight (higher atom economy). |
| Purification Issues | 4-EtO-PBA | The ethyl tail adds lipophilicity, often separating the product from polar impurities more effectively than the methyl variant. |
| Acidic Substrates | 4-EtO-PBA | Slightly more resistant to acid-catalyzed protodeboronation than the highly activated methoxy analog. |
References
-
Hammett Constants & Electronic Effects
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
-
Suzuki-Miyaura Mechanism & Transmetallation
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
-
Protodeboronation Pathways
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis. Journal of the American Chemical Society, 139(37), 13156–13165.
-
-
Metabolic Stability (O-Dealkylation)
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. longdom.org [longdom.org]
- 5. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 6. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Benchmarking 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid Against Boronic Esters in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, pivotal in pharmaceutical discovery and materials science.[1] The choice of the organoboron nucleophile is a critical decision point that dictates reaction efficiency, stability, and the feasibility of complex synthetic routes. This guide provides an in-depth comparison between the free boronic acid, specifically 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid, and its more stable boronic ester counterparts. We will dissect the fundamental trade-offs between reactivity and stability, supported by experimental insights, to empower researchers in making the optimal choice for their specific application.
The Contenders: A Profile of Boron Reagents
The performance of any organoboron reagent in a Suzuki-Miyaura coupling is a function of its structure. Let's examine our selected contenders.
1. The Free Acid: 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid
This particular boronic acid presents a sterically hindered and electronically complex profile.[2]
-
Structure: (4-ethoxy-3,5-difluoro-2-methylphenyl)boronic acid[3]
-
Key Features:
-
Electron-Withdrawing Groups: Two fluorine atoms positioned meta to the boronic acid group increase the Lewis acidity of the boron, which can influence the transmetalation step.
-
Electron-Donating Groups: The ortho-methyl and para-ethoxy groups counteract the inductive withdrawal of the fluorine atoms, modulating the overall electronic nature of the aryl ring.
-
Reactivity: As a free boronic acid, it is inherently more reactive than its ester derivatives. The vacant p-orbital on the sp2-hybridized boron is readily available for interaction with the palladium catalyst complex, often leading to faster reaction kinetics.[4][5]
-
2. The Alternatives: Boronic Esters
Boronic esters serve as "protected" or stabilized versions of boronic acids. This protection attenuates the reactivity of the boron center, offering significant advantages in handling and storage.[6][7]
-
Pinacol Esters (Bpin): These are the most common boronic esters, valued for their high stability towards moisture, air, and chromatography.[7] They are often crystalline, easy-to-handle solids with a long shelf life.[7][8]
-
N-Methyliminodiacetic Acid (MIDA) Esters: MIDA boronates are exceptionally stable and have revolutionized iterative cross-coupling (ICC).[6][9] The MIDA ligand forms a dative bond with the boron atom, rendering it unreactive under anhydrous coupling conditions. The boronic acid can be unmasked as needed using mild aqueous base, allowing for controlled, sequential reactions.[6]
-
Potassium Trifluoroborates (R-BF3K): These salts are highly crystalline, air- and moisture-stable solids. Their stability makes them excellent for long-term storage and easy to handle with precise stoichiometry. They are unique among organoboron reagents in their resistance to protodeboronation under coupling conditions.[10]
Head-to-Head Comparison: Key Performance Metrics
The choice between a free boronic acid and an ester is a classic trade-off. The optimal selection depends entirely on the specific synthetic context.
| Feature | 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid | Boronic Esters (Pinacol, MIDA, Trifluoroborates) |
| Reactivity | High. Generally faster reaction rates due to the readily available Lewis acidic boron center.[4][5] | Moderate to Low. Reactivity is attenuated. May require specific conditions (e.g., hydrolysis for MIDA esters) or longer reaction times to drive to completion.[6] |
| Stability | Low to Moderate. Susceptible to degradation pathways like oxidation and protodeboronation. Can form trimeric anhydrides (boroxines) upon storage.[11] | High to Excellent. Generally benchtop-stable, resistant to air and moisture, and can be purified via silica gel chromatography.[7] |
| Handling | Can be challenging to purify and requires careful handling to ensure accurate stoichiometry due to potential boroxine formation. | Often crystalline solids that are easy to handle, weigh accurately, and store for extended periods.[7] |
| Purification | Often difficult to purify via standard chromatography due to polarity and potential for decomposition on silica. | Readily purified by column chromatography.[7] |
| Use Case | Ideal for final-step couplings where high reactivity is desired and the reagent can be used shortly after synthesis or purification. | Superior for multi-step syntheses, high-throughput screening, and when building complex molecular libraries where reagent stability is paramount.[6][8] |
Logic for Reagent Selection
The decision to use a boronic acid versus an ester can be visualized as a logical workflow based on the demands of the synthesis.
Caption: Decision workflow for selecting an appropriate boron reagent.
Experimental Section: A Comparative Case Study
To provide a tangible comparison, we present representative protocols for the Suzuki-Miyaura coupling of 4-bromoanisole with both 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid and its corresponding pinacol ester.
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.
Protocol 1: Coupling with 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid
-
Objective: To couple 4-bromoanisole with the free boronic acid, prioritizing reaction speed.
-
Methodology:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).
-
Add a degassed solvent mixture of Toluene/EtOH/H₂O (4:1:1, 5 mL).
-
Heat the reaction mixture to 85 °C and stir vigorously.
-
Monitor the reaction by TLC until the starting material (4-bromoanisole) is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.
-
Protocol 2: Coupling with the Corresponding Pinacol Boronate Ester
-
Objective: To couple 4-bromoanisole with the more stable pinacol ester, prioritizing handling and stability.
-
Methodology:
-
To a Schlenk flask under an argon atmosphere, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).
-
Add a degassed solvent mixture of 1,4-dioxane and water (5:1, 6 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction by LC-MS. The reaction may require a longer duration (typically 8-16 hours) compared to the free boronic acid.
-
Perform workup and purification as described in Protocol 1.
-
Comparative Data Summary (Illustrative)
The following table summarizes the expected outcomes from the comparative experiments, based on the known principles of reactivity and stability.
| Parameter | Protocol 1 (Boronic Acid) | Protocol 2 (Boronate Ester) | Rationale |
| Reaction Time | 2-4 hours | 8-16 hours | Boronic acids are generally more reactive and transmetalate faster than their ester counterparts.[4][5] |
| Isolated Yield | 85% | 92% | The higher stability of the boronate ester prevents degradation (e.g., protodeboronation) during the longer, heated reaction, potentially leading to a higher isolated yield.[11] |
| Purity (Crude) | Good | Excellent | Boronic acids can lead to side reactions like homocoupling. The stability of the ester often results in a cleaner crude reaction mixture. |
| Handling Ease | Moderate | Excellent | The pinacol ester is a stable solid, easier to weigh and handle than the boronic acid, which can be hygroscopic and form boroxines.[7] |
Conclusion and Field-Proven Insights
For the practicing chemist, the choice between 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid and its ester derivatives is not a matter of which is "better," but which is "fitter for purpose."
-
Choose the Free Boronic Acid for:
-
Rapid, final-stage couplings where speed is essential.
-
When you can synthesize or purify the acid and use it immediately to avoid degradation.
-
Situations where forcing conditions required for some esters might degrade other functional groups in your substrate.
-
-
Choose a Boronic Ester (Pinacol, MIDA, etc.) for:
-
Robustness and Reliability: When you are performing a multi-step synthesis and need a building block that can withstand various reaction conditions.[6]
-
Iterative Synthesis: MIDA boronates are the undisputed champions for sequential, controlled cross-couplings, enabling the construction of complex molecules with surgical precision.[9][12]
-
High-Throughput and Library Synthesis: The superior stability and handling properties of esters make them ideal for automated synthesis and screening platforms.[8]
-
Ultimately, understanding the fundamental stability-reactivity trade-off is key. By aligning the properties of the boron reagent with the specific demands of the synthetic challenge, researchers can optimize their Suzuki-Miyaura couplings for success.
References
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]
-
El-Feraly, F. S. (2008). Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. Molecules. [Link]
-
Darses, S., & Genet, J.-P. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Zhang, G., et al. (2019). Stabilization of catechol–boronic ester bonds for underwater self-healing and recycling of lipophilic bulk polymer in wider pH range. Journal of Materials Chemistry A. [Link]
-
Kumar, A., & Kumar, S. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. Journal of the American Chemical Society. [Link]
-
Burke, M. D., et al. (2007). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Science. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry. [Link]
-
Lee, J.-H., & Emrick, T. (2014). Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
He, L., et al. (2011). pH responsive self-healing hydrogels formed by boronate-catechol complexation. Chemical Communications. [Link]
-
ResearchGate. (2020). Comparison of reactivity of different boron reagents. ResearchGate. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Thede, R., et al. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. Biomacromolecules. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. ningboinno.com. [Link]
-
ResearchGate. (2017). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. [Link]
-
Al-Zoubi, R. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
ResearchGate. (2025). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. ResearchGate. [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
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- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid
As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle but a core component of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid (CAS No. 2096335-57-6), ensuring the protection of personnel and compliance with institutional and federal guidelines.
The fundamental principle guiding this process is that 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid and materials contaminated with it must be treated as hazardous chemical waste. [1] Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[1]
Part 1: Hazard Assessment and Immediate Safety Protocols
Before handling the compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. This dictates the necessary engineering controls and personal protective equipment (PPE).
Hazard Identification
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from suppliers and structurally similar boronic acid derivatives allow for a reliable hazard assessment. Boronic acids as a class are known irritants.[2][3][4]
| Hazard Identification | Description |
| GHS Pictogram | GHS07: Harmful/Irritant[5] |
| Signal Word | Warning[5] |
| Primary Hazard Statements | H302: Harmful if swallowed.[5]H315: Causes skin irritation. (Assumed from related compounds)[1][3]H319: Causes serious eye irritation. (Assumed from related compounds)[1][3]H335: May cause respiratory irritation. (Assumed from related compounds)[1][3] |
| Precautionary Statements | P261: Avoid breathing dust.[1]P280: Wear protective gloves/eye protection/face protection.[1]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Required Controls and PPE
The causality for these precautions is directly linked to the hazard profile. To mitigate the risk of irritation and inhalation, all handling of this compound—both neat and in solution—must be performed within a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: A fully fastened laboratory coat.
-
Footwear: Closed-toe shoes.
Part 2: Waste Stream Characterization and Segregation
Proper disposal begins with correct characterization and segregation at the point of generation.[6][7] Boronic acids are weak Lewis acids and are incompatible with strong oxidizing agents and bases.[3][8][9] Mixing these waste streams can lead to exothermic reactions or gas generation within the waste container. Therefore, boronic acid waste must be collected in a dedicated container, separate from bases and strong oxidizers.
Identify and segregate the following waste streams:
-
Dry Solid Waste: Unused or expired 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid powder.
-
Contaminated Solid Debris: Items such as weighing papers, paper towels, and disposable gloves that are contaminated with the compound.
-
Liquid Waste: Solutions containing the boronic acid, including reaction mixtures and solvent rinses.
Part 3: Step-by-Step Disposal Protocols
Follow these procedures based on the waste stream type. The overarching goal is to safely contain, label, and store the waste for pickup by your institution's Environmental Health and Safety (EHS) department.[10]
Protocol for Dry Solid Waste and Contaminated Debris
-
Container Selection: Choose a wide-mouth, sealable container made of a compatible material like High-Density Polyethylene (HDPE). The container must be in good condition, free of leaks or deterioration.[11]
-
Waste Collection: Inside a chemical fume hood, carefully transfer the solid boronic acid powder and any contaminated debris (gloves, wipers) into the designated solid waste container. Minimize the generation of dust.
-
Labeling: Affix a "Hazardous Waste" label to the container.[6][7] The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid" and any other solid contaminants.
-
The approximate quantity or percentage of the contents.
-
The date of accumulation and the generating lab/researcher's name.
-
-
Storage: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA) within your laboratory.[6][7] Ensure it is segregated from incompatible materials, particularly bases.
Protocol for Liquid Waste
-
Container Selection: Use a designated, sealable hazardous waste container compatible with the solvents used (e.g., a glass or HDPE solvent bottle). Reusing an empty reagent bottle is permissible only if the original label is completely removed or defaced and the bottle is compatible with the waste.[6]
-
Waste Collection: In a chemical fume hood, pour the liquid waste into the container using a funnel. Do not leave the funnel in the container opening, as this prevents a proper seal and is a common regulatory violation.[7]
-
Labeling: Label the container as "Hazardous Waste."[6][7] Crucially, list all chemical constituents, including solvents and solutes, with their estimated percentages. For example:
-
Methanol: 80%
-
Water: 18%
-
4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid: 2%
-
-
Storage: Tightly cap the container and store it in your SAA, ensuring segregation from incompatible waste streams like bases.
Part 4: Spill Management
In the event of an accidental spill, prompt and correct action is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: Determine if the spill is manageable by laboratory personnel. For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line.
-
Manage Small Spills:
-
For solid spills: Wearing appropriate PPE, gently cover the spill with an absorbent pad to prevent dust dispersion. Carefully sweep the material into a sealable bag or container.
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite or a commercial spill kit) to contain and absorb the liquid.
-
-
Dispose of Spill Debris: Collect all cleanup materials (absorbent, contaminated gloves, etc.) and place them in the appropriate solid hazardous waste container.
-
Report: Report the spill to your supervisor and your institution's EHS department, even if it is small.[1]
Part 5: Final Disposal Workflow and Logistics
The final stage of the disposal process is the transfer of responsibility to your institution's trained EHS professionals. Once your waste container is approximately 90% full, you must arrange for its removal.
-
Request Pickup: Submit a chemical waste pickup request through your institution's EHS portal or by following their specific procedure.[7][10]
-
Prepare for Transport: Ensure the container is clean on the outside, properly sealed, and accurately labeled.
-
Maintain Records: Keep a record of the waste generated and picked up for your laboratory's inventory and compliance documentation.
The following diagram illustrates the complete workflow for proper disposal.
Caption: Disposal workflow for 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid.
By adhering to these systematic procedures, researchers can ensure that the disposal of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is conducted safely, responsibly, and in full compliance with safety regulations, thereby protecting themselves, their colleagues, and the environment.
References
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
How to Safely Dispose of Hazardous Chemical Waste. ERG Environmental Services. [Link]
-
Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]
-
Chemical Waste. The University of Texas at Austin Environmental Health and Safety. [Link]
-
{4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid Properties. U.S. Environmental Protection Agency (EPA). [Link]
-
4-Ethoxy-2-Methylphenylboronic Acid Product Page. PureSynth. [Link]
-
Safety Data Sheet for 3-Fluoro-4-methoxyphenylboronic acid. Fisher Scientific. [Link]
-
Synthesis and Application of Boronic Acid Derivatives. VTechWorks, Virginia Polytechnic Institute and State University. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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- 10. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Personal protective equipment for handling 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid
A Researcher's Guide to Safely Handling 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid
Immediate Safety Profile: Understanding the Risks
Substituted phenylboronic acids are generally classified as irritants. Based on data from similar compounds, the primary hazards associated with 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid are:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: The compound, particularly in powder form, can cause significant eye irritation or damage upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the nose, throat, and lungs.[1]
-
Hygroscopic Nature: Many boronic acids are hygroscopic, meaning they readily absorb moisture from the air, which can affect their reactivity and handling characteristics.[3][4][5]
Given these potential hazards, a proactive and diligent approach to personal protective equipment (PPE) is not just recommended; it is essential for ensuring personal safety and experimental integrity.
The Core Directive: Your Personal Protective Equipment (PPE) Protocol
Effective protection relies on a multi-layered approach where engineering controls (like fume hoods) are the first line of defense, and PPE is the critical second.
-
Minimum Requirement: At all times when handling the compound, even in solution, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Powder Handling: When weighing or transferring the solid, a higher level of protection is required. Use tight-sealing safety goggles to protect against fine dust particles.[6] For larger quantities (>1g), a face shield worn over safety goggles is best practice.
The choice of glove is critical for preventing skin contact. While specific chemical resistance data for this novel compound is unavailable, standard laboratory practice calls for nitrile gloves.
-
Glove Type: Nitrile gloves provide a good barrier against a wide range of chemicals and are generally recommended for handling boronic acids.[7]
-
Best Practices:
-
Always double-glove when handling the solid compound. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Inspect gloves for any signs of degradation or punctures before use.
-
Change gloves immediately if you suspect contamination.
-
Never wear gloves outside of the laboratory area.
-
Engineering controls are the primary method for mitigating inhalation risks.
-
Fume Hood: All handling of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid powder must be performed inside a certified chemical fume hood to minimize dust inhalation.[3][8]
-
Respirator Use: If engineering controls are insufficient or not available (a situation that should be avoided), a NIOSH-approved respirator with a particulate filter (N95 or better) is required.[1] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
-
A flame-resistant lab coat must be worn and fully buttoned.
-
Full-length pants and closed-toe shoes are required to ensure no skin is exposed.
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Storage/Transport | Safety Glasses | Single Nitrile Gloves | Not Required | Lab Coat |
| Weighing/Transfer (Solid) | Safety Goggles | Double Nitrile Gloves | Fume Hood (Required) | Lab Coat |
| Dissolution/Reaction Setup | Safety Glasses | Single Nitrile Gloves | Fume Hood (Required) | Lab Coat |
| Work-up/Purification | Safety Glasses | Single Nitrile Gloves | Fume Hood (Recommended) | Lab Coat |
| Large Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile Gloves | N95 Respirator (Minimum) | Lab Coat/Apron |
Operational & Disposal Plans: A Step-by-Step Guide
Adherence to a strict, step-by-step protocol minimizes risk and ensures reproducible results.
This workflow is designed to minimize dust generation and potential exposure.
Caption: PPE and Handling Workflow for Solids.
-
Preparation: Before retrieving the chemical, don all required PPE: a lab coat, safety goggles, and double nitrile gloves.
-
Engineering Controls: Perform all manipulations inside a certified chemical fume hood.[8] Cover the work surface with absorbent bench paper.
-
Weighing: Use a weigh boat or creased weighing paper to contain the powder.[8] Add the compound to the weighing vessel slowly to avoid creating dust. Keep the primary container closed as much as possible.
-
Transfer: Carefully transfer the weighed solid into the reaction vessel. If necessary, use a small amount of a compatible solvent to rinse the weighing paper and ensure a quantitative transfer.
-
Immediate Cleanup: Decontaminate the spatula and any affected surfaces with a wet wipe or towel to capture any residual dust.[8]
-
Solid Waste: All contaminated disposables (e.g., weighing paper, gloves, bench paper, wet wipes) must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused solid material and reaction waste containing the boronic acid should be disposed of in a designated, sealed hazardous waste container for organic solids or liquids, respectively. Do not mix with incompatible waste streams. Follow all institutional and local regulations for chemical waste disposal.
This guide provides a framework for the safe handling of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid. Always supplement these procedures with a thorough review of your institution's specific safety protocols and a risk assessment for your particular experiment.
References
-
OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. MJ Hughes Construction. Available at: [Link]
-
OSHA Regulations for Chemical Protective Clothing. International Enviroguard. (2019). Available at: [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022). Available at: [Link]
-
Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. Available at: [Link]
-
Effective and Efficient Weighing of Potent Compounds. Pharmaceutical Technology. (2014). Available at: [Link]
-
OSHA's Personal Protective Equipment Standard. American Society for Clinical Pathology. Available at: [Link]
-
Webinar: Safe Weighing of Potent and Hazardous Substances. Mettler Toledo. Available at: [Link]
-
Automated Weighing of Potent Compounds. Mettler Toledo. Available at: [Link]
-
The most fundamental of fundamentals - How do you weigh your stuff? Reddit r/chemistry. (2019). Available at: [Link]
-
Phenylboronic acid Safety Data Sheet. Carl ROTH. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. mjhughes.com [mjhughes.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
